Boc-Phe-Gly-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(22)18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWXIQFTMLYFG-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426701 | |
| Record name | Boc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25616-33-5 | |
| Record name | Boc-Phe-Gly-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-Phe-Gly-OH: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH), a crucial dipeptide derivative utilized in synthetic peptide chemistry. This document details its chemical structure, physicochemical properties, and key applications in research and drug development. Detailed experimental protocols for its synthesis, purification, and characterization are provided to support its practical application.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below for easy reference.
Chemical Identity
| Property | Value |
| IUPAC Name | 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid |
| Synonyms | Boc-L-phenylalanine glycine (B1666218), (tert-Butoxycarbonyl)-L-phenylalanylglycine |
| CAS Number | 25616-33-5[1][2] |
| Molecular Formula | C₁₆H₂₂N₂O₅[1] |
| Molecular Weight | 322.36 g/mol [1] |
| MDL Number | MFCD00134859[1] |
| PubChem ID | 3112537 |
Physicochemical Properties
| Property | Value |
| Appearance | White powder |
| Melting Point | 155 - 165 °C |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). |
| Optical Rotation | [α]D20 = -5 ± 0.5º (c=1 in Dioxane)[α]D20 = -9.5 ± 0.5º (c=1 in DMF) |
| Storage Conditions | Store at 0 - 8 °C |
Synthesis and Purification
The synthesis of this compound is typically achieved through a solution-phase peptide coupling reaction, followed by purification to remove byproducts and unreacted starting materials.
Synthesis Workflow
Detailed Experimental Protocol: Solution-Phase Synthesis
This protocol outlines a general procedure for the synthesis of this compound using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) as coupling agents.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
Methanol (B129727) (MeOH)
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base:
-
Dissolve H-Gly-OMe·HCl in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add one equivalent of NMM or DIPEA dropwise and stir for 15-20 minutes.
-
-
Activation of Boc-Phe-OH:
-
In a separate flask, dissolve Boc-Phe-OH (1 equivalent), DCC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.
-
Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Coupling Reaction:
-
Add the activated Boc-Phe-OH solution to the glycine methyl ester free base solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification of Boc-Phe-Gly-OMe:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield crude Boc-Phe-Gly-OMe.
-
-
Saponification to this compound:
-
Dissolve the crude Boc-Phe-Gly-OMe in a mixture of methanol and water.
-
Add a solution of LiOH or NaOH (1.5 equivalents) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the mixture with 1N HCl to a pH of 2-3 to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain crude this compound.
-
Purification Protocol
The crude this compound can be purified by recrystallization or silica gel column chromatography.
-
Recrystallization: A common method for purifying Boc-protected amino acids and peptides is recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or dichloromethane/petroleum ether.
-
Silica Gel Column Chromatography: Flash chromatography using a silica gel stationary phase and a mobile phase gradient of increasing polarity (e.g., a gradient of methanol in dichloromethane) is an effective method for purification.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum will show characteristic signals for the Boc protecting group, the phenyl group of phenylalanine, and the glycine moiety.
-
Boc group: A singlet at approximately 1.4 ppm (9H).
-
Phenylalanine α-CH: A multiplet around 4.3-4.5 ppm.
-
Glycine α-CH₂: A doublet or multiplet around 3.8-4.0 ppm.
-
Phenylalanine β-CH₂: Multiplets in the range of 2.9-3.2 ppm.
-
Aromatic protons: Multiplets between 7.2 and 7.4 ppm (5H).
-
Amide NH: A doublet around 6.5-7.0 ppm.
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton.
-
Boc C(CH₃)₃: A signal around 28.5 ppm.
-
Boc C(CH₃)₃: A signal around 80.0 ppm.
-
Boc C=O: A signal around 156.0 ppm.
-
Phenylalanine and Glycine Cα: Signals between 40 and 60 ppm.
-
Phenylalanine Cβ: A signal around 38 ppm.
-
Aromatic carbons: Signals in the range of 126-137 ppm.
-
Carbonyl carbons: Signals between 170 and 175 ppm.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of this compound.
Typical RP-HPLC Conditions:
-
Column: C18, 5 µm, 100 Å
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: A linear gradient of increasing Mobile Phase B.
-
Detection: UV at 220 nm and 254 nm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound.
-
Expected [M+H]⁺: 323.16
-
Expected [M+Na]⁺: 345.14
Biological Activity and Applications
While specific biological activities of this compound itself are not extensively documented in the literature, its primary role is as a versatile building block in the synthesis of biologically active peptides and peptidomimetics.
-
Peptide Synthesis: this compound is a key intermediate in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the introduction of a Phe-Gly dipeptide unit.
-
Drug Development: It is utilized in the creation of peptide-based drugs. The Phe-Gly motif is present in various naturally occurring and synthetic peptides with therapeutic potential. Modifications to this dipeptide can be used to enhance the efficacy and stability of drug candidates.
-
Bioconjugation: This dipeptide can be employed in bioconjugation to link peptides to other molecules, such as cytotoxic drugs in antibody-drug conjugates (ADCs) or imaging agents. The Phe-Gly sequence can act as a cleavage site for specific proteases.
-
Neuroscience Research: As a component of neuropeptides, the Phe-Gly sequence is of interest in studies related to neurological function and disorders.
Logical Workflow in Drug Development
Due to the lack of specific reported biological activity for this compound, a signaling pathway diagram cannot be generated. Its utility lies in the synthesis of larger peptides that may interact with various signaling pathways depending on their full amino acid sequence.
References
An In-depth Technical Guide to the Synthesis and Purification of Boc-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-tert-butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH), a valuable dipeptide intermediate in peptide chemistry and pharmaceutical research. The methodologies detailed herein are based on established solution-phase peptide synthesis techniques, offering a robust and reproducible approach for obtaining high-purity this compound.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of the starting materials and the final product is crucial for successful synthesis and purification.
| Property | Boc-L-phenylalanine (Starting Material) | Glycine (B1666218) (Starting Material) | This compound (Final Product) |
| CAS Number | 13734-34-4 | 56-40-6 | 25616-33-5 |
| Molecular Formula | C₁₄H₁₉NO₄ | C₂H₅NO₂ | C₁₆H₂₂N₂O₅ |
| Molecular Weight | 265.31 g/mol | 75.07 g/mol | 322.36 g/mol [1][2] |
| Appearance | White powder | White crystalline powder | White powder[1] |
| Melting Point | 80 - 90 °C[3] | 233 °C (decomposes) | 155 - 165 °C[1] |
| Optical Rotation | [α]²⁰/D = +25 ± 2º (c=1 in EtOH) | Not applicable | [α]²⁰/D = -5 ± 0.5º (c=1 in Dioxane) |
| [α]²⁰/D = -9.5 ± 0.5º (c=1 in DMF) |
Synthesis and Purification Workflow
The synthesis of this compound is typically achieved through a two-step solution-phase process. This involves the coupling of Boc-L-phenylalanine with the methyl ester of glycine, followed by the saponification of the resulting dipeptide ester to yield the final carboxylic acid. Purification is subsequently carried out using silica (B1680970) gel column chromatography and recrystallization.
Experimental Protocols
Synthesis of Boc-Phe-Gly-OMe
This procedure details the coupling of N-Boc-L-phenylalanine with glycine methyl ester hydrochloride.
Materials:
-
N-Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM)
-
Dichloromethane (DCM), anhydrous
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Glycine Methyl Ester Free Base: In a round-bottom flask, dissolve glycine methyl ester hydrochloride in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add N-Methylmorpholine (1.1 equivalents) dropwise and stir the mixture for 20 minutes at 0 °C to neutralize the hydrochloride salt and form the free base.
-
Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-L-phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool this solution to 0 °C.
-
Coupling Reaction: To the cooled Boc-Phe-OH solution, add DCC (1.1 equivalents) and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Addition and Reaction: Add the prepared glycine methyl ester free base solution to the reaction mixture containing the activated Boc-Phe-OH. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 5% NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe as a solid or oil. The crude product can be used in the next step without further purification.
Saponification of Boc-Phe-Gly-OMe to this compound
This protocol describes the hydrolysis of the methyl ester to the carboxylic acid.
Materials:
-
Crude Boc-Phe-Gly-OMe
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the crude Boc-Phe-Gly-OMe in a mixture of THF and water.
-
Hydrolysis: Add LiOH (1.5 equivalents) to the solution and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture to a pH of 2-3 with 1N HCl. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.
Purification Protocols
Silica Gel Column Chromatography
This is a standard method for purifying the crude product.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in DCM.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM and load it onto the column.
-
Elution: Elute the column with a gradient of methanol in DCM. A typical starting gradient would be 1-5% methanol in DCM, with the polarity gradually increasing.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Recrystallization
Recrystallization can be employed for further purification.
Materials:
-
Purified this compound from column chromatography
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Cooling and Filtration: Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate complete crystallization. Collect the crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold hexane and dry them under vacuum to obtain pure this compound.
Chemical Reaction Diagram
The overall chemical transformation from the starting materials to the final product is depicted below.
References
A Technical Guide to the Mechanism and Application of Boc-Phe-Gly-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the use of N-α-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH) as a dipeptide building block in peptide synthesis. It details the mechanism of action, core methodologies, and critical considerations for its successful incorporation into target peptide sequences.
Introduction: The Role of Dipeptide Fragments in Peptide Synthesis
The stepwise synthesis of peptides, particularly via Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of therapeutic peptide development and biomedical research. While the sequential addition of single amino acids is the most common approach, the use of pre-formed dipeptide fragments like this compound offers distinct advantages. This strategy, known as fragment condensation, can enhance the efficiency of synthesizing complex or "difficult" sequences, potentially reducing cycle times and minimizing the accumulation of deletion side products that can arise from incomplete coupling reactions.
This compound is a valuable reagent where the N-terminus of the phenylalanine residue is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This protection scheme is fundamental to the Boc/Bzl strategy of peptide synthesis, directing the formation of the peptide bond exclusively at the C-terminal carboxyl group of the glycine (B1666218) residue.[1][2][3]
The Boc Protecting Group: Mechanism and Rationale
The Boc group is a temporary protecting group for the α-amino function of amino acids.[1] Its primary role is to prevent self-polymerization and to ensure that the peptide bond forms in the correct sequence.[4]
-
Stability : The Boc group is stable under the basic and neutral conditions used during the coupling step.
-
Cleavage (Deprotection) : It is readily removed under moderately acidic conditions, typically with 25-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and carbon dioxide, regenerating the free amine of the peptide chain. This regenerated amine is then ready for the next coupling cycle.
The selective lability of the Boc group compared to the much stronger acid conditions (e.g., anhydrous Hydrogen Fluoride - HF) required to cleave the final peptide from the resin and remove side-chain protecting groups (like Benzyl-based groups) is the basis of the Boc/Bzl synthesis strategy.
Caption: Mechanism of acid-catalyzed Boc group removal.
Mechanism of Action: Coupling this compound
The core of the mechanism involves the activation of the C-terminal carboxylic acid of the glycine residue in this compound. This activation transforms the carboxyl group into a better leaving group, making it highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain (which is typically anchored to a solid support resin).
The choice of coupling agent is critical to ensure high efficiency and minimize side reactions, especially racemization at the C-terminal phenylalanine of the dipeptide. Modern onium salt-based reagents like HBTU or HATU are often preferred for coupling sterically hindered or racemization-prone fragments.
The general coupling workflow proceeds as follows:
-
Deprotection & Neutralization : The N-terminal Boc group of the resin-bound peptide is removed with TFA. The resulting ammonium (B1175870) trifluoroacetate (B77799) salt is then neutralized with a non-nucleophilic base, such as diisopropylethylamine (DIEA), to liberate the free primary amine.
-
Activation : In a separate vessel, this compound is pre-activated by the coupling reagent (e.g., HBTU) in the presence of a base (DIEA). This forms a highly reactive O-acylisourea intermediate (or its equivalent), which is poised for aminolysis.
-
Coupling (Peptide Bond Formation) : The activated this compound solution is added to the resin. The free amine of the resin-bound peptide attacks the activated carboxyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the activated leaving group and forming the new peptide bond.
-
Washing : The resin is thoroughly washed to remove excess reagents and byproducts, preparing it for the next deprotection cycle.
Caption: General workflow for coupling this compound in SPPS.
Quantitative Data Summary
The efficiency of peptide synthesis using Boc-protected fragments can be quantified at several stages. The following table summarizes representative data compiled from typical Boc-SPPS protocols. Actual results will vary based on the specific peptide sequence, resin, and coupling conditions used.
| Parameter | Typical Value | Method of Determination | Reference |
| Resin Loading | 0.5 - 1.0 mmol/g | Gravimetric analysis after coupling the first amino acid | [ChemPep] |
| Coupling Efficiency | > 99% | Qualitative or Quantitative Ninhydrin (Kaiser) Test | [BenchChem] |
| Deprotection Efficiency | > 99.5% | Spectrophotometric analysis of cleaved Boc groups | N/A |
| Overall Yield (Crude) | 60 - 85% | Gravimetric analysis after cleavage from resin | [PrepChem.com] |
| Final Purity (Post-HPLC) | > 95 - 98% | Analytical Reverse-Phase HPLC | [BenchChem] |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound in a manual Boc-SPPS workflow.
Protocol 1: Manual Boc-SPPS Cycle
This protocol outlines the steps for a single coupling cycle on a pre-existing peptide-resin.
-
Materials :
-
Peptide-resin with a free N-terminal amine.
-
This compound (3 equivalents relative to resin substitution).
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 eq.).
-
DIEA (Diisopropylethylamine) (6 eq.).
-
Deprotection Solution: 50% TFA in DCM (v/v).
-
Neutralization Solution: 10% DIEA in DCM (v/v).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).
-
Peptide synthesis vessel with shaker.
-
-
Methodology :
-
Deprotection :
-
Swell the resin in DCM.
-
Treat the resin with the Deprotection Solution for 2 minutes (pre-wash).
-
Drain, and add fresh Deprotection Solution. Agitate for 20-30 minutes.
-
Drain and wash the resin sequentially with DCM (3x) and IPA (2x).
-
-
Neutralization :
-
Wash the resin with DCM (2x).
-
Treat with Neutralization Solution for 10 minutes.
-
Drain and wash the resin sequentially with DCM (3x) and DMF (3x).
-
-
Coupling :
-
In a separate vial, dissolve this compound and HBTU in DMF.
-
Add DIEA and allow the solution to pre-activate for 2-5 minutes.
-
Add the activated solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-4 hours at room temperature.
-
-
Post-Coupling Wash :
-
Drain the coupling solution.
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
-
Monitoring (Optional but Recommended) :
-
Take a small sample of the resin beads and perform a Kaiser test to confirm the disappearance of the primary amine, indicating complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Protocol 2: Cleavage from Resin and Final Deprotection
This protocol is for the final step to release the synthesized peptide from the solid support.
-
Caution : This procedure typically uses highly corrosive and toxic acids like anhydrous HF or TFMSA and must be performed in a specialized apparatus with extreme safety precautions.
-
Methodology :
-
Thoroughly dry the final peptide-resin under vacuum.
-
In a specialized cleavage apparatus, treat the resin with anhydrous HF or Trifluoromethanesulfonic acid (TFMSA) at 0°C for 1-2 hours. Scavengers (e.g., anisole) must be included to prevent side reactions with sensitive residues.
-
Evaporate the acid under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether multiple times and dry under vacuum.
-
Purify the crude peptide using Reverse-Phase HPLC.
-
Conclusion
This compound serves as an efficient building block in peptide synthesis, particularly within the Boc/Bzl SPPS framework. Its use as a dipeptide fragment can streamline the synthesis of target sequences by reducing the number of coupling cycles and potentially overcoming challenges associated with sterically hindered couplings. A thorough understanding of the Boc deprotection mechanism, careful selection of coupling reagents to prevent racemization, and adherence to optimized protocols are paramount for achieving high yields and purity in the final peptide product.
References
Physical and chemical characteristics of Boc-Phe-Gly-OH
Boc-Phe-Gly-OH: A Technical Guide for Researchers
Introduction: N-tert-butoxycarbonyl-L-phenylalanyl-glycine, commonly abbreviated as this compound, is a dipeptide derivative crucial in the fields of peptide chemistry, drug discovery, and biotechnology. It consists of two amino acids, phenylalanine (Phe) and glycine (B1666218) (Gly), where the N-terminus of phenylalanine is protected by a tert-butyloxycarbonyl (Boc) group. This protective group is acid-labile, allowing for its strategic removal during peptide synthesis, making this compound a valuable building block for the controlled, stepwise assembly of complex peptide sequences.[1][][3] Its unique structure enhances stability and solubility, facilitating its use in both solid-phase and solution-phase peptide synthesis.[1] This guide provides a comprehensive overview of its physical and chemical characteristics, experimental protocols, and applications for researchers and drug development professionals.
Physicochemical Characteristics
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.
General and Chemical Properties
| Property | Value | Reference |
| CAS Number | 25616-33-5 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₅ | |
| Molecular Weight | 322.36 g/mol | |
| IUPAC Name | 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid | |
| Synonyms | Boc-L-phenylalanine glycine, (N-Boc-L-phenylalanyl)-glycine | |
| Purity | ≥ 97-99% (HPLC) |
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | |
| Melting Point | 155 - 165 °C | |
| Boiling Point | 588.5 ± 50.0 °C at 760 mmHg | |
| Optical Rotation | [a]²⁰/D = -5 ± 0.5° (c=1 in Dioxane); [a]²⁰/D = -9.5 ± 0.5° (c=1 in DMF) | |
| Solubility | Soluble in common organic solvents such as DMF and DMSO. |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are typically provided by the supplier, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), aromatic protons from the phenylalanine side chain (multiplets between 7.2-7.4 ppm), and protons corresponding to the peptide backbone.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, and the various carbons of the phenylalanine and glycine residues.
-
IR (Infrared Spectroscopy): Key absorption bands are expected for N-H stretching (amide), C=O stretching (urethane and amide carbonyls), and aromatic C-H bonds.
-
MS (Mass Spectrometry): The mass spectrum will confirm the molecular weight of the compound. The expected monoisotopic mass is 322.1529 Da.
Spectroscopic data for this compound, including ¹H NMR, IR, and MS, are available from various chemical suppliers.
Role in Peptide Synthesis and Drug Development
This compound serves as a fundamental building block in the synthesis of peptides. The Boc protecting group is stable under neutral and basic conditions but can be cleanly removed with mild acids like trifluoroacetic acid (TFA), a cornerstone of Boc-based peptide synthesis strategies. This allows for the sequential addition of amino acids to build a desired peptide chain.
Its application is central to:
-
Drug Development: Used to create peptide-based drugs and peptidomimetics.
-
Bioconjugation: Employed in processes to attach biomolecules to drugs or imaging agents.
-
Protein Interaction Studies: Serves as a building block for creating modified peptides to study protein structure and function.
Experimental Protocols
The following are generalized protocols for common reactions involving this compound. Researchers should adapt these methods based on their specific equipment, reagents, and downstream applications.
Boc Group Deprotection
This protocol describes the removal of the Boc protecting group, a necessary step to expose the N-terminal amine for subsequent coupling reactions.
Materials:
-
This compound (or Boc-protected peptide)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), reaction grade
-
Diisopropylethylamine (DIEA) for subsequent neutralization
-
Nitrogen gas supply
-
Round-bottom flask or reaction vessel
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in DCM within the reaction vessel.
-
Acid Treatment: Add a solution of 25-50% TFA in DCM to the vessel.
-
Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.
-
Washing: Wash the resulting peptide salt with cold diethyl ether to precipitate the product and remove residual TFA.
-
Drying: Dry the deprotected peptide salt under a vacuum. The product is now ready for the next coupling step after neutralization.
Peptide Coupling using this compound
This protocol outlines the incorporation of this compound into a growing peptide chain attached to a solid support (Boc-based Solid-Phase Peptide Synthesis - SPPS).
Materials:
-
Amino-functionalized resin (e.g., Merrifield resin with a deprotected amino acid)
-
This compound
-
Coupling agent (e.g., HBTU, DCC)
-
Base (e.g., DIEA)
-
Solvents: DMF, DCM
-
Peptide synthesis vessel
Procedure:
-
Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine (achieved via the deprotection protocol above). Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the TFA salt on the resin by washing with a solution of 5-10% DIEA in DCM for 10 minutes, followed by washing with DCM and DMF.
-
Activation: In a separate vial, pre-activate this compound (typically 3 equivalents relative to the resin substitution) with a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Coupling: Add the activated this compound solution to the resin in the synthesis vessel.
-
Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: Once the reaction is complete, drain the vessel and wash the resin extensively with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Cycle Repetition: The resulting resin-bound peptide, now elongated by a Phe-Gly unit, is ready for the next deprotection and coupling cycle.
Safety and Handling
-
Hazard Statements: May cause skin sensitization (H317).
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves (P280). If on skin, wash with plenty of soap and water (P302+P352).
-
Storage: Store at 0 - 8 °C under dry conditions to maintain stability and prevent degradation.
References
Spectroscopic Analysis of Boc-Phe-Gly-OH: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-α-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH). It is intended for researchers, scientists, and drug development professionals involved in peptide synthesis and characterization. This document outlines the expected spectroscopic data (NMR, IR, and MS), detailed experimental protocols for their acquisition, and a logical workflow for the analytical process.
Data Presentation
The following tables summarize the expected quantitative data for this compound based on typical values for Boc-protected amino acids and glycine-containing dipeptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.7 | br s | 1H | Carboxylic Acid (-COOH) |
| ~8.2 | t | 1H | Glycine Amide (-NH) |
| ~7.3 - 7.1 | m | 5H | Phenylalanine Aromatic (-C₆H₅) |
| ~7.0 | d | 1H | Phenylalanine Amide (-NH) |
| ~4.2 | m | 1H | Phenylalanine α-CH |
| ~3.8 | d | 2H | Glycine α-CH₂ |
| ~3.0, ~2.8 | m | 2H | Phenylalanine β-CH₂ |
| ~1.3 | s | 9H | Boc group (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Glycine Carbonyl (-C=O) |
| ~171.5 | Phenylalanine Carbonyl (-C=O) |
| ~155.5 | Boc Carbonyl (-O-C=O) |
| ~138.0 | Phenylalanine Aromatic C (quaternary) |
| ~129.0 | Phenylalanine Aromatic CH |
| ~128.0 | Phenylalanine Aromatic CH |
| ~126.0 | Phenylalanine Aromatic CH |
| ~78.0 | Boc Quaternary Carbon (-C(CH₃)₃) |
| ~56.0 | Phenylalanine α-CH |
| ~41.0 | Glycine α-CH₂ |
| ~37.5 | Phenylalanine β-CH₂ |
| ~28.0 | Boc Methyls (-C(CH₃)₃) |
Infrared (IR) Spectroscopy Data
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | O-H (Carboxylic Acid), N-H (Amide) stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2980 - 2960 | Medium | Aliphatic C-H stretch (Boc group) |
| ~1740 | Strong | C=O stretch (Carboxylic Acid) |
| ~1690 | Strong | C=O stretch (Boc urethane) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1530 | Strong | N-H bend (Amide II) |
| 1450, 1370 | Medium | C-H bend (Boc group, CH₂, CH₃) |
| ~1250 | Strong | C-O stretch (Boc and Carboxylic Acid) |
| ~700 | Medium | Aromatic C-H out-of-plane bend |
Mass Spectrometry (MS) Data
Table 4: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₂₂N₂O₅ |
| Molecular Weight | 322.36 g/mol |
| Monoisotopic Mass | 322.1529 Da |
| [M+H]⁺ (Protonated) | 323.1607 m/z |
| [M+Na]⁺ (Sodiated) | 345.1426 m/z |
| [M-H]⁻ (Deprotonated) | 321.1452 m/z |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the exchangeable amide and carboxylic acid protons.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-14 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the powdered sample is placed directly on the ATR crystal. For a KBr pellet, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: A background spectrum of the empty ATR crystal or a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-30 V.
-
-
Data Acquisition (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI).
-
Polarity: Negative.
-
Mass Range: 100-500 m/z.
-
Capillary Voltage: -2.5 to -3.5 kV.
-
Cone Voltage: -20 to -30 V.
-
-
Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and to confirm the molecular weight of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
The Dual Nature of Stability: A Technical Guide to the Role of the Boc Protecting Group in Dipeptide Integrity
For Immediate Release
In the landscape of peptide and protein chemistry, the strategic use of protecting groups is fundamental to the successful synthesis of well-defined peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has long been a cornerstone, particularly in solid-phase peptide synthesis (SPPS). This in-depth technical guide explores the multifaceted role of the Boc protecting group in the stability of dipeptides, a critical consideration for researchers, scientists, and drug development professionals. The guide delves into the chemical, enzymatic, and conformational stability imparted by the Boc group, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Function: A Shield Against Unwanted Reactions
The primary role of the Boc protecting group is to reversibly mask the α-amino group of an amino acid. This prevents the highly nucleophilic amine from engaging in undesirable side reactions during the formation of a peptide bond between the carboxyl group of the Boc-protected amino acid and the amino group of another. The Boc group's utility is defined by its stability under neutral or basic conditions and its facile removal under acidic conditions, a property that is central to its application in peptide synthesis.
Chemical Stability: A Balancing Act
The chemical stability of the Boc group is a double-edged sword; it must be stable enough to withstand the conditions of peptide coupling but labile enough for efficient removal without degrading the peptide chain. The Boc group is generally stable to bases and nucleophiles but is readily cleaved by strong acids like trifluoroacetic acid (TFA).
Table 1: Chemical Stability of Boc and Fmoc Protecting Groups under Cleavage Conditions
| Protecting Group | Cleavage Reagent | Concentration | Cleavage Time (Typical) | Stability to Orthogonal Conditions |
| Boc | Trifluoroacetic Acid (TFA) | 50% in Dichloromethane (DCM) | 30 minutes | Stable to bases (e.g., piperidine) |
| Fmoc | Piperidine | 20% in Dimethylformamide (DMF) | 20 minutes | Stable to mild acids |
This table provides a comparative overview of the chemical stability of Boc and Fmoc protecting groups under their respective standard cleavage conditions.
Enzymatic Stability: A Barrier to Degradation
An unprotected N-terminus is a primary target for exopeptidases, enzymes that cleave peptide bonds from the ends of a peptide chain. The bulky tert-butyl group of the Boc protecting group can provide steric hindrance, effectively shielding the N-terminus from enzymatic attack and thereby enhancing the dipeptide's stability in biological media. While direct comparative half-life data for Boc-protected versus unprotected dipeptides is not abundant in publicly available literature, the principle of N-terminal protection increasing resistance to aminopeptidases is well-established. The following table presents known half-life data for several unprotected dipeptides in plasma, which serves as a baseline for understanding their inherent stability.
Table 2: In Vitro Half-Life of Various Unprotected Dipeptides in Plasma
| Dipeptide | Plasma Source | Half-Life |
| Ala-Gln | Human | 46 ± 3 minutes |
| Gly-Gln | Human | 553 ± 160 minutes |
| Ala-Leu | Rat | Shorter than Gly-Leu |
| Gly-Leu | Rat | Longer than Ala-Leu |
Data compiled from studies on the metabolism of glutamine-containing and other dipeptides. The significant variation highlights the influence of the amino acid sequence on enzymatic stability.
Conformational Stability: Influencing Peptide Shape
The introduction of a Boc group at the N-terminus can influence the conformational preferences of a dipeptide. The bulky and hydrophobic nature of the Boc group can restrict the rotational freedom of the peptide backbone, potentially favoring certain secondary structures like β-turns or extended conformations. This can be observed through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 3: Spectroscopic Data Indicating Conformational Changes Upon Boc Protection
| Dipeptide | Spectroscopic Method | Observation | Implied Conformation |
| Boc-Ala-Phe | 1H NMR | High [D6]DMSO titration coefficients for amide NH signals | Involvement of amide protons in hydrogen bonding |
| Boc-Pro-Xaa | 1H NMR (NOESY) | Cross-peaks between non-adjacent residues | Presence of turn-like structures |
| Boc-Met-Met-OMe | IR Spectroscopy | Bands corresponding to C5 and C7 hydrogen-bonded structures | Population of multiple H-bonded conformers |
This table summarizes findings from various conformational studies on Boc-protected peptides, indicating the influence of the Boc group on peptide secondary structure.
Experimental Protocols
Protocol for Boc Protection of an Amino Acid
This protocol describes the standard procedure for the N-terminal protection of an amino acid with a Boc group.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Dioxane
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1 M NaOH solution.
-
Cool the solution to 0°C in an ice bath.
-
Add Boc anhydride (B1165640) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.
-
Extract the Boc-protected amino acid with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.
Protocol for Comparative In Vitro Stability Assay of Boc-Protected vs. Unprotected Dipeptides in Human Plasma
This protocol outlines a method to compare the stability of a Boc-protected dipeptide and its unprotected counterpart in human plasma using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Boc-protected dipeptide
-
Unprotected dipeptide (as a TFA or HCl salt)
-
Human plasma (anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the Boc-protected and unprotected dipeptides in PBS at a concentration of 1 mg/mL.
-
In separate microcentrifuge tubes, add 90 µL of pre-warmed human plasma.
-
To initiate the assay, add 10 µL of the respective dipeptide stock solution to the plasma to achieve a final concentration of 100 µg/mL.
-
Prepare a control sample by adding 10 µL of the stock solution to 90 µL of PBS.
-
-
Incubation:
-
Incubate all samples at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each incubation mixture.
-
-
Protein Precipitation:
-
Immediately quench the enzymatic reaction by adding two volumes of ice-cold acetonitrile containing 0.1% TFA to the aliquot.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a fixed volume of the supernatant onto the C18 column.
-
Elute the dipeptide using a suitable gradient of water/acetonitrile containing 0.1% TFA.
-
Monitor the elution of the dipeptide by UV absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact dipeptide at each time point.
-
Calculate the percentage of the remaining dipeptide at each time point relative to the 0-minute time point.
-
Plot the percentage of remaining dipeptide versus time and determine the half-life (t½) for both the Boc-protected and unprotected dipeptides.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and mechanisms.
Conclusion
The Boc protecting group plays a pivotal role in dipeptide chemistry, extending beyond its primary function in synthesis to influence the overall stability of the molecule. By providing a robust shield against unwanted chemical reactions and enzymatic degradation, while also impacting the dipeptide's conformational landscape, the Boc group is an indispensable tool for peptide scientists. A thorough understanding of its properties, as outlined in this guide, is essential for the rational design and development of stable and effective peptide-based therapeutics and research tools. The provided protocols offer a practical framework for the synthesis and stability assessment of Boc-protected dipeptides, enabling researchers to make informed decisions in their scientific endeavors.
The Sentinel of Synthesis: A Technical Guide to the Discovery and Application of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of the tert-butoxycarbonyl (Boc) protecting group revolutionized the field of chemical synthesis, particularly in the intricate art of peptide assembly. This technical guide provides an in-depth exploration of the discovery, history, and core applications of Boc-protected amino acids. It offers a detailed examination of the experimental protocols for their synthesis and deprotection, quantitative data on reaction parameters, and a visual representation of the underlying chemical mechanisms. This document serves as a comprehensive resource for researchers and professionals engaged in peptide synthesis and the development of novel therapeutics.
A Historical Perspective: The Dawn of a New Era in Peptide Synthesis
Prior to the mid-20th century, the synthesis of peptides was a formidable challenge, primarily due to the lack of suitable protecting groups for the amine functionality of amino acids. The existing methods for amine protection often required harsh deprotection conditions that could lead to peptide bond cleavage and racemization, thereby compromising the integrity of the final product.
A significant breakthrough occurred in 1957 when Frederick C. McKay and N. F. Albertson of the Sterling-Winthrop Research Institute published their seminal work in the Journal of the American Chemical Society.[1][2] They introduced the tert-butoxycarbonyl (Boc) group as a novel "amine-masking" group for peptide synthesis.[1][2] Almost concurrently, George W. Anderson and Anne C. McGregor from the American Cyanamid Company reported the synthesis and utility of t-butyloxycarbonylamino acids.[3]
The genius of the Boc group lay in its unique acid lability. It could be readily introduced onto the amino group of an amino acid and was stable to a wide range of reaction conditions, yet it could be cleaved under mild acidic conditions that left the peptide bonds and other sensitive functional groups intact. This discovery was a cornerstone for the development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s, a technology that automated and dramatically accelerated the synthesis of peptides and proteins, ultimately earning Merrifield the Nobel Prize in Chemistry in 1984.
The Chemistry of Boc Protection and Deprotection
The utility of the Boc group is rooted in the stability of the tert-butyl carbocation, which readily forms upon acid-catalyzed cleavage.
Mechanism of Boc Protection
The most common method for the introduction of the Boc group is the reaction of an amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of Boc protection of an amine using (Boc)₂O and a base.
Mechanism of Boc Deprotection
The Boc group is typically removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation.
Caption: Mechanism of acid-catalyzed deprotection of a Boc-protected amine.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and deprotection is influenced by various factors including the specific amino acid, solvent, base, and temperature.
Boc Protection of Amino Acids
The following table summarizes typical reaction conditions and yields for the Boc protection of various amino acids using di-tert-butyl dicarbonate.
| Amino Acid | Base | Solvent | Time (h) | Yield (%) | Reference |
| Glycine (B1666218) | NaOH | Water/Dioxane | 2-4 | 94 | |
| Alanine | NaHCO₃ | Water/THF | 12 | 85-95 | |
| Leucine | Triethylamine | Dioxane/Water | 12 | 90 | |
| Proline | NaOH | Water/tert-Butanol | 12 | 98 | |
| Phenylalanine | NaHCO₃ | Water/Acetone | 12 | 92 | |
| Serine | Triethylamine | Dioxane/Water | 24 | 88 |
Boc Deprotection Conditions
The rate of Boc deprotection is dependent on the concentration of the acid and the reaction temperature. The following table provides a summary of common conditions for Boc deprotection using trifluoroacetic acid (TFA).
| TFA Concentration (% in DCM) | Temperature (°C) | Typical Reaction Time | Notes | Reference |
| 25 | Room Temperature | 2 hours | Generally effective for most substrates. | |
| 50 | Room Temperature | 30 minutes | Faster deprotection. | |
| 100 (neat) | Room Temperature | 5-15 minutes | Very rapid, but may increase side reactions. | |
| 25 | 60 (Microwave) | 30 minutes | Accelerated deprotection. |
Detailed Experimental Protocols
The following are detailed protocols for the synthesis of Boc-glycine and a general procedure for the deprotection of a Boc-protected amino acid.
Experimental Protocol: Synthesis of Boc-Glycine
This protocol is adapted from a representative literature procedure.
Materials:
-
Glycine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve glycine (1 equivalent) in a 1:1 mixture of water and dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of sodium hydroxide (2 equivalents) in water dropwise, maintaining the temperature below 10 °C.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield Boc-glycine as a white solid.
Experimental Protocol: General Procedure for Boc Deprotection
This protocol outlines a general procedure for the removal of the Boc group from an amino acid using trifluoroacetic acid.
Materials:
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
Procedure:
-
Dissolve the Boc-protected amino acid in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution (to make a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature for 30 minutes. The evolution of gas (CO₂) should be observed.
-
Remove the solvent and excess TFA under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.
-
Collect the solid by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
Workflow and Logical Relationships
The following diagram illustrates the typical workflow in Boc-based solid-phase peptide synthesis (SPPS).
Caption: A simplified workflow for a single cycle in Boc-SPPS.
Conclusion
The discovery of the tert-butoxycarbonyl protecting group was a watershed moment in the history of organic synthesis. Its unique combination of stability and mild acid lability provided chemists with a powerful tool to assemble complex peptides with unprecedented efficiency and precision. This technical guide has provided a comprehensive overview of the history, chemical principles, quantitative data, and experimental protocols associated with Boc-protected amino acids. A thorough understanding of these fundamentals is essential for any scientist working in the fields of peptide chemistry, drug discovery, and materials science, where the controlled assembly of amino acid building blocks remains a critical endeavor.
References
Solubility of Boc-Phe-Gly-OH in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-L-phenylalanyl-glycine (Boc-Phe-Gly-OH), a dipeptide derivative crucial in peptide synthesis and pharmaceutical research. An understanding of its solubility is essential for optimizing reaction conditions, purification processes, and the development of formulations. This document compiles available solubility information, presents detailed experimental methodologies for its determination, and illustrates key experimental workflows.
Core Topic: this compound and its Solubility Profile
Data Presentation: Solubility of this compound and Related Compounds
Due to the limited availability of specific quantitative data for this compound, the following table summarizes qualitative solubility information for the parent protected amino acid, Boc-Phe-OH, which can serve as a useful indicator. It is generally expected that the solubility of this compound will follow similar trends, although the addition of the glycine (B1666218) residue will increase polarity.
| Compound | Solvent | Temperature (°C) | Solubility (Qualitative) | Quantitative Data (g/L) |
| Boc-Phe-OH | Dichloromethane (DCM) | Not Specified | Soluble[1][2] | Not Available |
| Boc-Phe-OH | Dimethylformamide (DMF) | Not Specified | Soluble[1][2][3] | Not Available |
| Boc-Phe-OH | N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble | Not Available |
| Boc-Phe-OH | Methanol | Not Specified | Soluble | Not Available |
| Boc-Phe-OH | Ethanol | Not Specified | Soluble | Not Available |
| Boc-Gly-Gly-Phe-Gly-OH | Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | ≥ 100 mg/mL | Not Available |
| Boc-Gly-Gly-OH | Dimethyl sulfoxide (DMSO) | Not Specified | 100 mg/mL | Not Available |
Experimental Protocols: Determination of Peptide Solubility
For researchers requiring precise quantitative solubility data for this compound, the following established methods are recommended.
Method 1: Equilibrium Solubility Method (Gravimetric Analysis)
This is a reliable method for determining the saturation concentration of a solid in a liquid.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound powder
-
High-purity organic solvents of interest
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Syringe filters (compatible with the solvent)
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure dissolution equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a micropipette. Filter the supernatant through a syringe filter compatible with the organic solvent to remove any remaining solid particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent completely using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the peptide.
-
Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent withdrawn.
Method 2: High-Performance Liquid Chromatography (HPLC) Method
This method is advantageous when smaller sample quantities are available or for analyzing solubility in complex mixtures.
Objective: To quantify the concentration of dissolved this compound in a saturated solution using HPLC.
Materials:
-
Same as for the gravimetric method
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Volumetric flasks for standard preparation
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.
-
Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze the Sample: Withdraw a known volume of the clear supernatant from the saturated solution, filter it, and dilute it with a known volume of the solvent to ensure the concentration falls within the range of the calibration curve.
-
Inject and Quantify: Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by accounting for the dilution factor.
Mandatory Visualization
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Influence of structural components on this compound solubility.
References
An In-depth Technical Guide on the Thermostability and Degradation Profile of Boc-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermostability and degradation profile of the protected dipeptide, N-tert-butoxycarbonyl-L-phenylalanyl-glycine (Boc-Phe-Gly-OH). This information is critical for its application in peptide synthesis, drug development, and other areas of biochemical research where the stability and purity of intermediates are paramount.
Introduction
This compound is a key building block in peptide synthesis.[1] Its structure consists of a phenylalanine and a glycine (B1666218) residue linked by a peptide bond, with the N-terminus of phenylalanine protected by a tert-butoxycarbonyl (Boc) group. This acid-labile protecting group is crucial for controlling the peptide coupling process, preventing unwanted side reactions at the N-terminus while the C-terminus of glycine remains free for subsequent coupling reactions.[2][] The stability of this compound under various conditions, particularly thermal stress, is a key factor in its storage, handling, and use in synthetic protocols.
Thermostability Profile
The thermal stability of this compound is primarily defined by its melting point and the temperature at which the Boc protecting group is cleaved.
Physical Properties and Melting Point
This compound is a white powder with a molecular weight of 322.36 g/mol .[4][5] A key indicator of its thermal stability in the solid state is its melting point, which has been reported to be in the range of 155 - 165 °C . A sharp melting point within this range is indicative of high purity. The presence of impurities would likely lead to a depression and broadening of this melting point range.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₂O₅ | |
| Molecular Weight | 322.36 g/mol | |
| Appearance | White powder | |
| Melting Point | 155 - 165 °C |
Table 1: Physical and Thermal Properties of this compound
Thermoanalytical Characterization
-
Differential Scanning Calorimetry (DSC): A DSC thermogram would be expected to show a sharp endothermic peak corresponding to the melting of the compound in the range of 155-165°C. The absence of significant thermal events prior to this peak would indicate good stability of the crystalline form.
-
Thermogravimetric Analysis (TGA): A TGA curve would likely show the onset of mass loss at temperatures around or above 150°C, corresponding to the thermal cleavage of the Boc group. This decomposition would result in the loss of isobutylene (B52900) and carbon dioxide.
Degradation Profile
The degradation of this compound can occur through several pathways, with the lability of the Boc group being the most significant factor.
Thermal Degradation
The primary thermal degradation pathway for this compound is the thermolytic cleavage of the Boc protecting group. This reaction typically occurs at temperatures of 150°C or higher and proceeds via a fragmentation mechanism to yield the free dipeptide (Phe-Gly-OH), isobutylene, and carbon dioxide. High temperatures can also potentially lead to other side reactions, such as racemization or peptide bond cleavage, although the cleavage of the Boc group is expected to be the dominant degradation route under anhydrous thermal stress.
Caption: Primary thermal degradation pathway of this compound.
Acid-Catalyzed Degradation
The Boc group is highly susceptible to cleavage under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), are commonly used to intentionally deprotect the N-terminus during peptide synthesis. Therefore, exposure of this compound to acidic environments, even the inherent acidity of silica (B1680970) gel during chromatography, can lead to its degradation. The products of acid-catalyzed degradation are the free dipeptide (Phe-Gly-OH) and the tert-butyl cation, which subsequently forms isobutylene.
Other Degradation Pathways
-
Basic Conditions: The Boc group is generally stable to basic conditions, making it orthogonal to protecting groups like Fmoc. However, prolonged exposure to strong bases could potentially lead to hydrolysis of the peptide bond or other unforeseen reactions.
-
Oxidative Stress: While the Boc group itself is relatively stable to many common oxidizing agents, the amino acid residues, particularly phenylalanine, could be susceptible to oxidation under harsh conditions. Forced degradation studies often employ agents like hydrogen peroxide to assess this susceptibility.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the thermostability and degradation of this compound.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and assess the thermal stability of solid this compound.
-
Methodology:
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 10°C/min, from ambient temperature to a temperature above the expected melting point (e.g., 200°C).
-
Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the onset temperature of decomposition and quantify mass loss upon heating.
-
Methodology:
-
Place a precisely weighed sample (5-10 mg) of this compound into a TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).
-
Continuously monitor and record the sample's mass as a function of temperature.
-
The resulting TGA curve will show the temperature at which mass loss begins and the percentage of mass lost at different temperatures.
-
High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis
-
Objective: To separate and quantify this compound and its degradation products.
-
Methodology:
-
Forced Degradation Sample Preparation:
-
Thermal Stress: Store a solid sample of this compound at an elevated temperature (e.g., 80°C) for a specified period. Dissolve in an appropriate solvent for analysis.
-
Acidic Stress: Dissolve this compound in a dilute acid solution (e.g., 0.1 M HCl) and incubate at a controlled temperature. Neutralize before injection.
-
Basic Stress: Dissolve this compound in a dilute basic solution (e.g., 0.1 M NaOH) and incubate. Neutralize before injection.
-
Oxidative Stress: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and incubate.
-
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a set time (e.g., 5% to 95% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the prepared samples and a non-degraded control. Compare the chromatograms to identify and quantify the degradation products. The peak area of this compound will decrease, and new peaks corresponding to degradation products will appear.
-
Caption: Experimental workflow for forced degradation studies.
Summary and Recommendations
This compound exhibits good thermal stability in its solid form up to its melting point of 155-165°C. The primary degradation pathway under thermal and acidic stress involves the cleavage of the N-terminal Boc group. For optimal stability, it is recommended that this compound be stored at refrigerated temperatures (0-8°C) and protected from acidic environments. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own stability assessments, ensuring the quality and successful application of this important dipeptide in their research and development endeavors.
References
Methodological & Application
Application Notes: Liquid-Phase Synthesis of Boc-Phe-Gly-OH
References
Application Notes and Protocols for the Synthesis of Boc-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of drug discovery and development, with dipeptides serving as fundamental building blocks for larger, more complex molecules. The formation of the amide bond between two amino acids is a critical step that requires careful selection of coupling reagents to ensure high yield, purity, and stereochemical integrity. This document provides detailed application notes and protocols for the synthesis of the dipeptide Boc-Phe-Gly-OH, a common intermediate in peptide synthesis. We will explore the use of various coupling reagents, present comparative data, and provide step-by-step experimental procedures.
The primary challenge in the synthesis of this compound is the efficient formation of the peptide bond between N-terminally protected Phenylalanine (Boc-Phe-OH) and Glycine (H-Gly-OH) while minimizing side reactions, particularly racemization of the Phenylalanine residue. The choice of coupling reagent directly influences the outcome of the reaction. Modern coupling reagents, such as onium salts (uronium/aminium and phosphonium), have largely replaced older methods due to their higher reactivity and ability to suppress racemization[1].
Comparative Analysis of Coupling Reagents
The selection of an appropriate coupling reagent is paramount for achieving high yields and purity in peptide synthesis[1]. The following table summarizes the performance of several widely used coupling reagents applicable to the synthesis of this compound. The data presented is a synthesis of results from multiple studies to provide a comparative overview. It is important to note that yields can vary based on the specific reaction conditions.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (min) | Typical Yield (%) | Key Considerations |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 | High efficiency, low racemization, but can be expensive.[1][2] |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 | Robust and cost-effective, but can cause guanidinylation of the N-terminus if used in excess.[1] |
| EDC | HOBt | N/A | DCM/DMF | 60-120 | ~90-95 | Cost-effective; the urea (B33335) byproduct is water-soluble, simplifying workup. Requires an additive like HOBt to suppress racemization. |
| DIC/HOBt | HOBt | N/A | DCM/DMF | 60-120 | ~90-95 | The diisopropylurea byproduct is soluble in organic solvents. |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 | High coupling efficiency with low racemization risk. |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using three common coupling reagents.
Protocol 1: Synthesis of this compound using HATU
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), a highly efficient coupling reagent that minimizes racemization.
Materials:
-
Boc-Phe-OH
-
Glycine (H-Gly-OH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1 equivalent) and Glycine (1.1 equivalents) in DMF.
-
Add DIPEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve HATU (1.1 equivalents) in DMF.
-
Add the HATU solution to the amino acid mixture and stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with 1N HCl (3 x), saturated NaHCO₃ solution (3 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography to yield pure this compound.
Protocol 2: Synthesis of this compound using HBTU
This protocol employs 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), a reliable and widely used coupling reagent.
Materials:
-
Boc-Phe-OH
-
Glycine (H-Gly-OH)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Boc-Phe-OH (1 equivalent) and Glycine (1.1 equivalents) in DMF, add DIPEA (2.5 equivalents) and stir for 10 minutes.
-
Add HBTU (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 3-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into cold water and extract with EtOAc (3 x).
-
Combine the organic layers and wash with 1N HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the crude dipeptide.
-
Recrystallize or purify by column chromatography to obtain the final product.
Protocol 3: Synthesis of this compound using EDC/HOBt
This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) to facilitate the coupling and suppress racemization.
Materials:
-
Boc-Phe-OH
-
Glycine (H-Gly-OH)
-
EDC hydrochloride
-
HOBt hydrate
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF) (co-solvent if needed)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Phe-OH (1 equivalent) and HOBt (1.2 equivalents) in DCM.
-
In a separate flask, dissolve Glycine (1.1 equivalents) in a minimal amount of water or a mixture of water and DMF, and then add it to the first solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with DCM and wash with 1N HCl (3 x), saturated NaHCO₃ solution (3 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford pure this compound.
Visualizations
General Workflow for this compound Synthesis
Caption: General workflow for the solution-phase synthesis of this compound.
Signaling Pathway of Peptide Bond Formation
Caption: Simplified mechanism of peptide bond formation via an activated ester intermediate.
Conclusion
The successful synthesis of this compound relies heavily on the appropriate choice of coupling reagent and reaction conditions to maximize yield and minimize racemization. For high efficiency and purity, modern onium salt reagents such as HATU and HBTU are highly recommended. Carbodiimide-based methods using EDC or DIC with an additive like HOBt offer a cost-effective alternative. The protocols provided herein offer a starting point for the synthesis of this important dipeptide, and optimization may be required based on specific laboratory conditions and desired scale.
References
Applications of Boc-Phe-Gly-OH in Drug Discovery: A Detailed Guide for Researchers
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine, commonly abbreviated as Boc-Phe-Gly-OH, is a dipeptide derivative that serves as a crucial building block in the synthesis of complex peptides and peptidomimetics for therapeutic applications. Its structure, featuring a Boc-protecting group on the N-terminus of the phenylalanine residue, provides stability and allows for controlled, stepwise elongation of peptide chains. The incorporation of the Phe-Gly motif can impart specific structural and functional properties to the final peptide, influencing its biological activity and pharmacokinetic profile. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers, scientists, and drug development professionals in utilizing this compound for the discovery of novel therapeutics.
Key Applications in Drug Discovery
This compound is a versatile reagent with several key applications in the field of drug discovery:
-
Peptide Synthesis: As a dipeptide building block, this compound facilitates the efficient construction of peptide sequences through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its use can streamline the synthetic process and potentially improve the yield of the target peptide.
-
Peptidomimetic Development: The Phe-Gly motif can be incorporated into peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability.
-
Enzyme Inhibitor Synthesis: Peptides and peptidomimetics containing the Phe-Gly sequence have been investigated as inhibitors of various enzymes, particularly proteases like dipeptidyl peptidase-IV (DPP-IV), which are relevant targets in diseases such as type 2 diabetes.
-
Targeting Protein-Protein Interactions: The Phe-Gly motif can be part of larger peptide sequences designed to disrupt or modulate protein-protein interactions (PPIs) that are critical in various disease-related signaling pathways.
Data Presentation: Synthesis and Biological Activity
The following tables summarize representative quantitative data for the synthesis of peptides incorporating the Phe-Gly motif and the biological activity of such peptides. It is important to note that actual yields and potencies can vary significantly based on the specific peptide sequence, synthetic methodology, and biological assay conditions.
Table 1: Illustrative Data for Solid-Phase Peptide Synthesis (SPPS) of a Phe-Gly Containing Peptide
| Parameter | Value | Notes |
| Resin Loading | 0.5 - 1.0 mmol/g | Dependent on the specific resin used (e.g., Merrifield, Wang). |
| Coupling Efficiency (per step) | >98% | Monitored by qualitative tests like the ninhydrin (B49086) test. |
| Overall Crude Peptide Yield | 65 - 85% | Dependent on the length and sequence of the peptide. |
| Crude Peptide Purity (by HPLC) | 50 - 75% | Purification is typically required to achieve higher purity. |
| Final Purified Peptide Yield | 20 - 45% | Post-purification yield after techniques like RP-HPLC. |
Table 2: Illustrative Biological Activity of Phe-Gly Containing Peptidomimetics as Enzyme Inhibitors
| Target Enzyme | Inhibitor Type | IC50 / Ki Value | Reference Compound |
| Dipeptidyl Peptidase-IV (DPP-IV) | Competitive | 10 - 100 µM (IC50) | Vildagliptin (nM range) |
| A Generic Serine Protease | Competitive | 5 - 50 µM (Ki) | Aprotinin (nM range) |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tripeptide (e.g., Ala-Phe-Gly-OH) using Boc Chemistry
This protocol outlines the manual synthesis of a model tripeptide on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Boc-Gly-OH, Boc-Phe-OH, Boc-Ala-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the peptide synthesis vessel.
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Dissolve Boc-Gly-OH (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DCC (3 eq.) and stir the mixture at 0°C for 10-15 minutes to pre-activate the amino acid.
-
Filter the solution to remove the dicyclohexylurea (DCU) precipitate.
-
Add the filtered solution to the swollen resin and shake for 2-4 hours.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate (B77799) salt with a 10% solution of DIEA in DCM.
-
Wash the resin with DCM.
-
-
Coupling of the Second Amino Acid (Boc-Phe-OH):
-
Repeat step 2 using Boc-Phe-OH.
-
Monitor the coupling reaction completion using the ninhydrin test. A blue color indicates incomplete coupling, requiring a recoupling step.
-
-
Repeat Deprotection and Neutralization: Repeat steps 3 and 4.
-
Coupling of the Third Amino Acid (Boc-Ala-OH): Repeat step 5 using Boc-Ala-OH.
-
Final Deprotection: Repeat step 3.
-
Cleavage from Resin:
-
Treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) in the presence of scavengers (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF and TFMSA are extremely corrosive and toxic and require specialized equipment and safety precautions).
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of a synthesized Phe-Gly containing peptide against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Synthesized Phe-Gly peptide inhibitor
-
Reference inhibitor (e.g., Vildagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized peptide and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
Prepare a solution of DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add the assay buffer.
-
Add the serially diluted synthesized peptide or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Add the DPP-IV enzyme solution to all wells and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Continue to measure the fluorescence at regular intervals for a specific duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by fitting the data to a suitable dose-response curve.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound in drug discovery.
Caption: Experimental workflow for the synthesis and evaluation of Phe-Gly containing peptides.
Caption: Hypothetical GPCR signaling pathway modulated by a Phe-Gly containing peptide.
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Boc-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH) is a dipeptide derivative that serves as a valuable building block in the synthesis of complex and biologically active peptides.[1] The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus provides stability and allows for controlled, stepwise elongation of the peptide chain during synthesis.[2] The inherent properties of the phenylalanine and glycine (B1666218) residues can influence the conformational flexibility and biological activity of the final peptide.
These application notes provide detailed protocols for the use of this compound in the solid-phase peptide synthesis (SPPS) of a bioactive peptide, exemplified by the synthesis of a dermorphin (B549996) analog. Dermorphin is a potent opioid peptide with high selectivity for the µ-opioid receptor.[3] The N-terminal tetrapeptide of dermorphin (H-Tyr-D-Ala-Phe-Gly-NH₂) is the minimal sequence required for its agonistic activity.[3]
Applications in Bioactive Peptide Synthesis
This compound is a versatile reagent for the synthesis of various bioactive peptides, including:
-
Opioid Peptides: As demonstrated in the protocol below, it can be incorporated into analogs of naturally occurring opioid peptides like dermorphin for pain management research.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: The Phe-Gly motif is found in some DPP-4 inhibitors, which are a class of drugs used to treat type 2 diabetes.
-
Antibody-Drug Conjugate (ADC) Linkers: The Gly-Phe-Gly sequence is a component of protease-cleavable linkers used in ADCs, and this compound can be a precursor in the synthesis of such linkers.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₁₆H₂₂N₂O₅ |
| Molecular Weight | 322.36 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as DMF and DCM |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Dermorphin Analog (H-Tyr-D-Ala-Phe-Gly-NH₂) using Boc Chemistry
This protocol outlines the manual synthesis of the tetrapeptide amide H-Tyr-D-Ala-Phe-Gly-NH₂ on a 4-methylbenzhydrylamine (B1223480) (MBHA) resin using the Boc/Bzl strategy.
Materials and Reagents:
-
MBHA resin (0.5-1.0 mmol/g substitution)
-
This compound
-
Boc-D-Ala-OH
-
Boc-L-Tyr(Bzl)-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Anhydrous Hydrogen Fluoride (HF)
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Filtration apparatus
-
HF cleavage apparatus
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
Procedure:
-
Resin Swelling and Preparation:
-
Swell the MBHA resin in DCM for 1 hour in the peptide synthesis vessel.
-
Wash the resin three times with DCM.
-
-
First Coupling: this compound:
-
In a separate vial, pre-activate this compound (3 equivalents relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling completion using the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling.
-
Wash the resin sequentially with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin with DCM (3x).
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM for 5 minutes (repeat twice).
-
Wash the resin with DCM (3x).
-
-
Second Coupling: Boc-D-Ala-OH:
-
Repeat the pre-activation and coupling steps as in step 2, using Boc-D-Ala-OH.
-
Monitor for completion and wash the resin.
-
-
Boc Deprotection and Neutralization:
-
Repeat steps 3 and 4.
-
-
Third Coupling: Boc-L-Tyr(Bzl)-OH:
-
Repeat the pre-activation and coupling steps as in step 2, using Boc-L-Tyr(Bzl)-OH.
-
Monitor for completion and wash the resin.
-
-
Final Boc Deprotection:
-
Repeat step 3.
-
-
Resin Washing and Drying:
-
Wash the final peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, well-ventilated fume hood using a specialized HF cleavage apparatus.
-
Place the dried peptide-resin in the HF apparatus.
-
Add anisole as a scavenger (1 mL per gram of resin).
-
Cool the vessel to 0°C.
-
Slowly distill anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
-
Quantitative Data Summary
The following table presents representative data for the synthesis of the dermorphin analog H-Tyr-D-Ala-Phe-Gly-NH₂. Actual yields and purity may vary depending on the specific synthesis conditions and purification efficiency.
| Parameter | Value | Reference |
| Resin Loading | 0.7 mmol/g | Assumed typical value |
| Coupling Efficiency | >99% (monitored by Kaiser test) | Assumed typical value |
| Crude Peptide Yield | 70-85% | [4] |
| Purity after RP-HPLC | >98% | |
| Biological Activity (IC₅₀) | Varies by analog and assay |
Signaling Pathway and Experimental Workflow Diagrams
Mu-Opioid Receptor Signaling Pathway
Dermorphin and its analogs exert their analgesic effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately reduce neuronal excitability and inhibit pain transmission.
Caption: Mu-opioid receptor signaling pathway activated by a dermorphin analog.
Experimental Workflow for Boc-SPPS
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide using Boc chemistry.
Caption: General workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Relationship for Bioactive Peptide Development
The synthesis of a bioactive peptide using this compound is an initial step in a larger drug discovery and development process.
Caption: Logical workflow for the development of a bioactive peptide therapeutic.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of bioactive peptides. The provided protocols and data offer a framework for researchers to effectively utilize this dipeptide in their peptide synthesis and drug development endeavors. Careful execution of these methods, coupled with a thorough understanding of the underlying chemistry, is essential for the successful synthesis and purification of target peptides with desired biological activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological activity of dermorphin and its N-terminal sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0350221B1 - Dermorphin analogs, their methods of preparation, pharmaceutical compositions, and methods of therapeutic treatment using the same - Google Patents [patents.google.com]
Application Notes and Protocols for the Incorporation of Boc-Phe-Gly-OH into Complex Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH) is a pivotal dipeptide building block in the field of peptide chemistry.[1] Its structure, featuring the acid-labile Boc protecting group on the N-terminus, allows for the directional and sequential assembly of complex peptide chains.[2] The Phe-Gly motif is prevalent in numerous biologically active peptides and serves as a key recognition or cleavage site for various enzymes, making its incorporation valuable in drug discovery and development.[3]
These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using both solid-phase and solution-phase synthesis methodologies. Detailed protocols, data on coupling efficiencies, and troubleshooting strategies are presented to assist researchers in optimizing their synthetic workflows.
Applications in Peptide Science and Drug Development
The incorporation of the Phe-Gly sequence is instrumental in several areas of therapeutic and research interest:
-
Protease-Cleavable Linkers: The Phe-Gly sequence is recognized and cleaved by various proteases, including matrix metalloproteinases (MMPs). This property is exploited in the design of antibody-drug conjugate (ADC) linkers, where the cytotoxic payload is released specifically at the tumor site where MMPs are often upregulated.[3]
-
Bioactive Peptides: Many natural and synthetic peptides with therapeutic potential, including those with anticancer and antioxidant properties, contain the Phe-Gly motif. This dipeptide can be crucial for the peptide's conformation and interaction with its biological target.
-
Enhanced Stability and Efficacy: The strategic placement of a Phe-Gly unit can influence the metabolic stability and pharmacokinetic profile of a peptide therapeutic.[1]
Data Presentation: Coupling Efficiency of this compound
The successful incorporation of this compound is highly dependent on the choice of coupling reagent and reaction conditions. While exact yields can vary based on the specific peptide sequence and experimental setup, the following tables provide a comparative summary of commonly used coupling reagents for both solid-phase and solution-phase synthesis.
Table 1: Comparison of Coupling Reagents for this compound in Solid-Phase Peptide Synthesis (SPPS)
| Coupling Reagent | Additive | Relative Coupling Efficiency | Typical Coupling Time (min) | Racemization Risk | Notes |
| HBTU | HOBt | High | 30 - 120 | Low | A widely used and effective reagent. |
| HATU | HOAt | Very High | 20 - 60 | Very Low | Generally considered superior to HBTU, especially for hindered couplings. |
| DIC | HOBt/OxymaPure | Moderate to High | 60 - 240 | Low to Moderate | Cost-effective; the diisopropylurea byproduct is soluble. |
| PyBOP | None | High | 30 - 90 | Low | Phosphonium salt-based reagent, can lead to cleaner reactions than uronium salts. |
Table 2: Purification and Yield of a Model Peptide Containing Phe-Gly
| Synthesis Stage | Method | Purity/Yield |
| Crude Peptide | Post-cleavage from resin | ~60-70% purity |
| Purified Peptide | RP-HPLC | >98% purity |
| Overall Yield | Based on initial resin loading | 40-60% (Sequence dependent) |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual incorporation of this compound onto a resin-bound amino acid using HBTU as the coupling agent.
Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
This compound (3 equivalents relative to resin loading)
-
HBTU (2.9 equivalents)
-
HOBt (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638), 20% in DMF (for Fmoc chemistry) or TFA, 50% in DCM (for Boc chemistry deprotection)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 1-2 hours in a reaction vessel.
-
N-terminal Deprotection:
-
For Fmoc-protected peptide-resin: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
For Boc-protected peptide-resin: Treat the resin with 50% TFA in DCM for 30 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove deprotection reagents.
-
Neutralization (for Boc deprotection): Neutralize the resin with 10% DIPEA in DMF for 5 minutes (repeat twice), followed by DMF washes.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Activation: Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 2 minutes.
-
Coupling Reaction: Add the activated solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates completion). If the test is positive, extend the coupling time.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Chain Elongation: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by RP-HPLC.
Protocol 2: Solution-Phase Synthesis of a Tripeptide using this compound
This protocol describes the coupling of this compound to an amino acid ester in solution using DIC/HOBt.
Materials and Reagents:
-
This compound (1.0 equivalent)
-
Amino acid methyl ester hydrochloride (e.g., H-Leu-OMe·HCl) (1.1 equivalents)
-
Diisopropylcarbodiimide (DIC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
5% HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Neutralization of Amine: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.1 eq.) in DCM and add DIPEA (1.1 eq.) at 0°C. Stir for 15 minutes.
-
Activation: Cool the this compound solution to 0°C and add DIC (1.1 eq.). Stir for 5 minutes.
-
Coupling: Add the neutralized amine solution to the activated this compound solution. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected tripeptide.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow for SPPS
Caption: General workflow for this compound incorporation via SPPS.
Signaling Pathway Involving Phe-Gly Cleavage
Peptides containing the Phe-Gly motif can be substrates for Matrix Metalloproteinases (MMPs), which are key enzymes in tissue remodeling and disease progression, including cancer. The cleavage of extracellular matrix (ECM) components or other signaling molecules by MMPs can initiate downstream signaling cascades that promote cell migration, invasion, and proliferation.
Caption: MMP-mediated cleavage of a Phe-Gly containing substrate.
References
- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Phe-Gly-OH Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is a cornerstone of peptide synthesis, a critical process in drug discovery and the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of the dipeptide Boc-Phe-Gly-OH through the coupling of N-terminally protected Boc-L-phenylalanine (Boc-Phe-OH) and glycine (B1666218) (H-Gly-OH). The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide chemistry due to its stability under various conditions and its facile removal under acidic conditions.[1]
These protocols are designed to offer researchers a reliable, step-by-step guide to achieving high-yield and high-purity synthesis of this fundamental dipeptide building block.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound and related physical properties.
| Parameter | Value | Coupling Method | Reference/Source |
| Yield | ~85% (for a similar dipeptide) | DCC/HOBt | Adapted from Islas-Jácome et al., 2024[2][3][4] |
| Purity | ≥ 99% (HPLC) | Not Specified | Chem-Impex |
| Melting Point | 155 - 165 °C | Not Specified | Chem-Impex |
| Optical Rotation | [a]D20 = -5 ± 0.5º (c=1 in Dioxane) | Not Specified | Chem-Impex |
| Optical Rotation | [a]D20 = -9.5 ± 0.5º (c=1 in DMF) | Not Specified | Chem-Impex |
| Molecular Formula | C16H22N2O5 | Not Specified | Chem-Impex |
| Molecular Weight | 322.36 g/mol | Not Specified | Chem-Impex |
Experimental Protocols
Two common and effective methods for the solution-phase synthesis of this compound are presented below.
Protocol 1: Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) Mediated Coupling
This protocol is adapted from a reliable method for dipeptide synthesis and is highly effective for minimizing racemization.[2]
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine (H-Gly-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (B78521) (NaOH), 1N solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hydrochloric acid (HCl), 1N solution
Procedure:
-
Activation of Boc-Phe-OH:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.
-
Stir the solution at room temperature.
-
Add DCC (1.2 eq) to the solution and continue stirring for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
-
Solvent Exchange:
-
After 30 minutes of activation, remove the DCM under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in THF.
-
-
Preparation of Glycine Solution:
-
In a separate flask, dissolve glycine (4.0 eq) in a 1:1 mixture of THF and 1N NaOH(aq).
-
Stir the solution for 5 minutes at room temperature to ensure complete dissolution and deprotonation of the amine.
-
-
Coupling Reaction:
-
Slowly add the glycine solution to the activated Boc-Phe-OH solution over 5 minutes with vigorous stirring at room temperature.
-
Allow the reaction to proceed for approximately 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel and extract twice with EtOAc.
-
Combine the aqueous layers and acidify to pH 3 with 1N HCl.
-
Extract the acidified aqueous layer three times with EtOAc.
-
Combine all organic extracts and wash three times with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by silica (B1680970) gel column chromatography to yield the pure dipeptide.
-
Protocol 2: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) Mediated Coupling
This method utilizes a water-soluble carbodiimide (B86325) (EDC), which simplifies the work-up procedure as the urea (B33335) byproduct can be removed by aqueous extraction.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
In a separate flask, suspend H-Gly-OMe·HCl (1.1 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 15 minutes at room temperature until a clear solution is obtained.
-
-
Coupling Reaction:
-
Cool the Boc-Phe-OH/HOBt solution to 0 °C in an ice bath.
-
Add the prepared H-Gly-OMe solution to the cooled mixture.
-
Slowly add EDC·HCl (1.2 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
-
Work-up of Boc-Phe-Gly-OMe:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe.
-
-
Saponification:
-
Dissolve the crude dipeptide ester in a mixture of MeOH and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Neutralize the reaction mixture with 1N HCl to a pH of ~3.
-
-
Final Extraction and Purification:
-
Extract the product with EtOAc.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude this compound.
-
Further purify by recrystallization or column chromatography as needed.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical logic of the amide bond formation and a general experimental workflow.
Caption: Mechanism of DCC/HOBt mediated amide bond formation.
Caption: Step-by-step workflow for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 4. BOC-PHE-PHE-GLY-OH synthesis - chemicalbook [chemicalbook.com]
The Use of Boc-Phe-Gly-OH in Fragment-Based Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy in modern drug discovery. By screening low molecular weight compounds (fragments), FBDD allows for the efficient exploration of a target's binding sites to identify starting points for the development of high-affinity ligands. Dipeptides and other small peptide fragments are increasingly utilized in FBDD campaigns, particularly for targets such as proteases and protein-protein interfaces where peptide recognition is a key feature.
This document provides detailed application notes and protocols for the hypothetical use of Boc-Phe-Gly-OH , a protected dipeptide, as a fragment in an FBDD campaign targeting a serine protease. This compound, with its well-defined chemical structure featuring a hydrophobic phenylalanine residue and a flexible glycine, serves as an excellent model for illustrating the principles of peptide fragment screening.[1][2]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.[1][3]
| Property | Value | Reference |
| Molecular Formula | C16H22N2O5 | [3] |
| Molecular Weight | 322.36 g/mol | |
| Appearance | White powder | |
| Melting Point | 155 - 165 °C | |
| Purity | ≥ 99% (HPLC) |
Application in Fragment-Based Drug Design
This compound can be employed as a fragment to probe the binding pockets of various protein targets. Its structural features—a bulky hydrophobic group (phenylalanine), a flexible backbone (glycine), and a terminal carboxylate—make it a candidate for interacting with complementary pockets on a protein surface. In this hypothetical case study, we consider its application in a screening campaign against a trypsin-like serine protease, where the S1 pocket often accommodates hydrophobic residues like phenylalanine.
FBDD Workflow for this compound
The FBDD process involving a fragment like this compound typically follows a multi-stage approach, beginning with primary screening to identify binders, followed by validation and detailed characterization of the interaction.
Caption: A general workflow for a fragment-based drug design campaign.
Experimental Protocols
The following are detailed protocols for the screening and characterization of this compound as a fragment against a model serine protease.
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding.
Protocol:
-
Preparation of Reagents:
-
Prepare the target serine protease in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) to a final concentration of 2-5 µM.
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Prepare a 500x stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.
-
-
Assay Plate Setup (96-well PCR plate):
-
To each well, add the protein solution.
-
Add the fluorescent dye to a final concentration of 5x.
-
Add this compound from the stock solution to a final concentration of 1 mM. Ensure the final DMSO concentration is constant across all wells (ideally ≤ 1%).
-
Include controls:
-
Negative Control: Protein, dye, and DMSO (no fragment).
-
Positive Control: Protein, dye, and a known binder.
-
-
-
Data Acquisition:
-
Seal the plate and briefly centrifuge.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 0.5 °C/min.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to obtain the melting curve.
-
Determine the Tm for each sample.
-
Calculate the thermal shift (ΔTm) = Tm (with fragment) - Tm (negative control).
-
A ΔTm ≥ 2 °C is generally considered a positive hit.
-
Hit Validation: Ligand-Observed Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR methods such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful for validating fragment binding.
Protocol (STD-NMR):
-
Sample Preparation:
-
Prepare a 10-20 µM solution of the target protease in a deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in 99.9% D2O).
-
Prepare a 100 mM stock solution of this compound in DMSO-d6.
-
The final sample should contain 10-20 µM protein and 1 mM this compound.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum as a reference.
-
Acquire an STD spectrum with on-resonance saturation of the protein (e.g., at -1 ppm) and an off-resonance saturation (e.g., at 40 ppm).
-
A typical saturation time is 2 seconds.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
The presence of signals from this compound in the STD spectrum confirms binding.
-
Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the binding interaction, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Protocol:
-
Sample Preparation:
-
Prepare a 20-50 µM solution of the target protease in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).
-
Prepare a 1-2 mM solution of this compound in the same buffer. Degas both solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experiment temperature (e.g., 25 °C).
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL at 150-second intervals.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n.
-
Hypothetical Quantitative Data
The following table summarizes plausible quantitative data that could be obtained from the described experiments for the interaction of this compound with our model serine protease.
| Experimental Method | Parameter | Hypothetical Value |
| Differential Scanning Fluorimetry (DSF) | ΔTm | + 2.8 °C |
| Isothermal Titration Calorimetry (ITC) | Kd | 850 µM |
| Isothermal Titration Calorimetry (ITC) | ΔH | -5.2 kcal/mol |
| Isothermal Titration Calorimetry (ITC) | Stoichiometry (n) | 1.1 |
Visualization of Experimental Workflow and Binding Hypothesis
The following diagrams illustrate the screening cascade and a hypothetical binding mode of this compound in the active site of a serine protease.
Caption: A typical biophysical screening cascade for fragment validation.
Caption: Hypothetical binding mode of this compound in a serine protease.
Conclusion
While no specific use of this compound in FBDD has been detailed in the literature, its chemical properties make it a suitable candidate for inclusion in fragment libraries targeting proteases and other enzymes with peptide-binding sites. The protocols and hypothetical data presented here provide a framework for researchers to design and execute FBDD campaigns using dipeptide fragments. The successful identification and characterization of such fragments can provide valuable starting points for the development of novel therapeutics.
References
Application Notes and Protocols for Coupling Boc-Phe-Gly-OH to a Resin Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient and stepwise assembly of peptide chains on an insoluble resin support. The tert-butyloxycarbonyl (Boc) protection strategy is a well-established and robust method for SPPS.[1][2] This document provides a detailed protocol for the crucial step of coupling the dipeptide, Boc-Phe-Gly-OH, to a resin support. This process involves the attachment of the C-terminal glycine (B1666218) residue of the dipeptide to the reactive sites on the resin, setting the stage for subsequent peptide chain elongation.
The successful coupling of the first amino acid or dipeptide is paramount for achieving high overall yield and purity of the final peptide.[3] This protocol outlines the selection of appropriate resins and coupling reagents, detailed experimental procedures, and methods for monitoring the reaction to ensure its completion.
Key Materials and Reagents
| Component | Description | Common Examples |
| Resin | The insoluble support for peptide synthesis. The choice depends on the desired C-terminal functionality (acid or amide). | Merrifield Resin (for C-terminal acids), MBHA/BHA Resin (for C-terminal amides)[1][4] |
| Dipeptide | The N-terminally protected dipeptide to be coupled. | This compound |
| Coupling Reagents | Activate the carboxylic acid of the dipeptide to facilitate amide bond formation. | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), HBTU, HATU, PyBOP |
| Additives | Minimize side reactions such as racemization. | 1-Hydroxybenzotriazole (HOBt) |
| Solvents | Used for swelling the resin, dissolving reagents, and washing. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) |
| Bases | Used for neutralization steps. | Diisopropylethylamine (DIEA), Triethylamine (TEA) |
| Deprotection Reagent | Removes the Boc protecting group from the N-terminus. | Trifluoroacetic acid (TFA) |
| Monitoring Reagent | Used to qualitatively assess the completion of the coupling reaction. | Ninhydrin (for the Kaiser test) |
Experimental Protocols
Protocol 1: Attachment of this compound to Merrifield Resin
This protocol is suitable for synthesizing peptides with a C-terminal carboxylic acid. The first amino acid (in this case, the glycine residue of the dipeptide) is typically attached as a cesium salt to the chloromethylated resin to minimize racemization.
1. Resin Swelling:
-
Place the desired amount of Merrifield resin (typically with a substitution level of 0.5-1.0 mmol/g) in a reaction vessel.
-
Add DCM to the resin and allow it to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
Drain the DCM.
2. Preparation of Boc-Phe-Gly-Cesium Salt:
-
Dissolve this compound in a minimal amount of ethanol (B145695) and water.
-
Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃).
-
Evaporate the solution to dryness under reduced pressure to obtain the Boc-Phe-Gly-cesium salt.
3. Coupling to the Resin:
-
Dissolve the Boc-Phe-Gly-cesium salt in DMF.
-
Add the solution to the swelled Merrifield resin.
-
Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
After the reaction is complete, allow the resin to cool to room temperature.
4. Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 times), a 1:1 mixture of DMF/water (3 times), DMF (3 times), DCM (3 times), and finally methanol (B129727) (3 times).
-
Dry the resin under vacuum.
Protocol 2: Coupling of this compound to MBHA/BHA Resin
This protocol is used for the synthesis of C-terminal peptide amides. The coupling is performed using a standard coupling reagent.
1. Resin Swelling and Preparation:
-
Swell the MBHA or BHA resin in DCM as described in Protocol 1.
-
If the resin is pre-loaded with an Fmoc-protected amino acid, the Fmoc group must first be removed using 20% piperidine (B6355638) in DMF. For a free amine resin, proceed to the coupling step.
2. Activation of this compound:
-
In a separate reaction vessel, dissolve this compound (2-3 equivalents relative to the resin substitution) and an equivalent amount of HOBt in DMF.
-
Add the coupling reagent (e.g., DCC or DIC, 2-3 equivalents) to the solution.
-
Allow the pre-activation to proceed for 10-15 minutes at room temperature.
3. Coupling to the Resin:
-
Add the activated this compound solution to the swelled and prepared resin.
-
Agitate the mixture at room temperature for 1-2 hours.
4. Monitoring the Coupling Reaction:
-
Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.
-
Positive test (blue/purple color): Indicates incomplete coupling. The coupling reaction should be allowed to proceed for a longer duration or a second coupling with fresh reagents should be performed.
-
Negative test (yellow/colorless): Indicates that the coupling is complete (>99.5% completion).
-
5. Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
Data Presentation
The efficiency of the coupling reaction and the loading capacity of the resin are critical parameters that determine the overall success of the peptide synthesis.
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Resin Loading Capacity | 0.5 - 1.0 mmol/g | Spectrophotometric determination after cleaving a protecting group (e.g., Fmoc) or gravimetric analysis. | Determines the theoretical maximum amount of peptide that can be synthesized on a given amount of resin. |
| Coupling Efficiency | > 99% | Qualitative: Kaiser (Ninhydrin) Test. Quantitative: HPLC analysis of a cleaved peptide sample. | High coupling efficiency at each step is crucial for obtaining the desired peptide in high purity and yield. |
| Theoretical Peptide Yield | Varies (typically 20-50%) | Calculated based on initial resin loading, number of amino acids, and expected coupling efficiency at each step. | Provides an estimate of the expected amount of final peptide product. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the key processes involved in the coupling of this compound to a resin support.
Caption: Experimental workflow for coupling this compound to a resin support.
Caption: Chemical pathway of the coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-Phe-Gly-OH Coupling Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding low yields in Boc-Phe-Gly-OH peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in this compound coupling reactions?
Low yields in this specific dipeptide synthesis can stem from several factors, often related to the bulky nature of the phenylalanine residue. The most common issues include incomplete coupling reactions, the formation of side products, and losses during the workup and purification stages.[1][2] Key contributing factors are:
-
Steric Hindrance: The bulky phenyl side chain of phenylalanine can physically impede the approach of the activated carboxyl group to the glycine (B1666218) amine, slowing down the reaction.[2][3]
-
Suboptimal Activation: The chosen coupling reagents may not be potent enough to efficiently activate the carboxylic acid of Boc-Phe-OH.[4]
-
Side Reactions: Competing chemical reactions can consume starting materials or the desired product. Common side reactions include racemization, diketopiperazine formation, and N-acylurea formation when using carbodiimides.
-
Reagent and Solvent Purity: The presence of moisture can deactivate coupling reagents, significantly reducing yield.
-
Poor Solubility: The hydrophobicity of the Boc-Phe group can lead to aggregation and poor solvation in certain solvents, reducing reaction rates.
Q2: How can I effectively monitor the progress of the coupling reaction?
Monitoring the reaction is crucial to determine completion and avoid unnecessary side reactions from prolonged reaction times. For solution-phase synthesis, Thin-Layer Chromatography (TLC) is an effective method to track the consumption of the starting materials (Boc-Phe-OH and H-Gly-OH or its ester). The disappearance of the limiting amino acid spot and the appearance of a new product spot indicate the reaction is progressing. For solid-phase synthesis, the Kaiser test is a common qualitative method to detect the presence of free primary amines on the resin, indicating an incomplete coupling.
Q3: What are the most common side products, and how can they be minimized?
Several side reactions can significantly lower the yield of the desired this compound.
-
Racemization: The chiral center of the phenylalanine can invert, leading to the formation of a diastereomer (Boc-D-Phe-Gly-OH). To minimize this, perform the reaction at a lower temperature (e.g., 0 °C) and use racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Diketopiperazine (DKP) Formation: This is a very common side reaction at the dipeptide stage, where the N-terminal amine of glycine attacks the activated carboxyl group, leading to a stable cyclic dipeptide. This is particularly prevalent after the deprotection of a dipeptide ester. To suppress DKP formation, use the deprotected dipeptide immediately in the next step and employ in situ neutralization protocols.
-
N-acylurea Formation: When using carbodiimide (B86325) coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which halts the reaction and complicates purification. Using an additive like HOBt can mitigate this by rapidly converting the intermediate to an active ester.
Q4: Which coupling reagents are recommended for this sterically hindered coupling?
For sterically hindered couplings like Boc-Phe to Glycine, more potent coupling reagents are often required. While standard carbodiimides like DCC or EDC are cost-effective, they often need additives. Uronium/aminium or phosphonium-based reagents are generally more effective for challenging couplings.
Q5: My crude product is an oil and difficult to purify. What purification methods are recommended?
If the crude product is an oil, it may contain residual solvents or impurities. Trituration of the oil with a cold, non-polar solvent like diethyl ether or hexane (B92381) can often induce crystallization or solidification. If the product remains an oil, purification via flash column chromatography using a solvent system like ethyl acetate/hexane or DCM/methanol is recommended.
Troubleshooting Guide
The following table outlines common issues, their potential causes, and recommended solutions to improve the yield and purity of your this compound synthesis.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Inefficient coupling reagent for a sterically hindered reaction. 2. Deactivation of coupling reagent by moisture. 3. Incomplete deprotection of the glycine amino group. 4. Poor solubility or aggregation of reactants. | 1. Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. 2. Use anhydrous solvents (e.g., DMF, DCM) and handle reagents under an inert atmosphere. 3. Ensure the complete removal of the previous protecting group before coupling. 4. Use a solvent in which all reactants are fully soluble, such as DMF or NMP. |
| Multiple Spots on TLC / Peaks in HPLC | 1. Racemization leading to diastereomers. 2. Formation of N-acylurea byproduct (with carbodiimides). 3. Diketopiperazine (DKP) formation. 4. Incomplete reaction, leaving starting materials. | 1. Add a racemization suppressant (e.g., HOBt, HOAt), lower the reaction temperature to 0 °C, and reduce activation time. 2. Use a phosphonium (B103445) or uronium salt-based reagent instead of a carbodiimide, or ensure HOBt is used as an additive. 3. If working with a dipeptide ester, deprotect and use it immediately in the next coupling step. 4. Increase reaction time or temperature moderately. Monitor reaction progress closely. |
| Difficulty in Removing Byproducts | 1. Dicyclohexylurea (DCU) from DCC is poorly soluble in many organic solvents. 2. N-acylurea byproduct is difficult to separate. | 1. Filter the reaction mixture to remove the precipitated DCU. Alternatively, use a more soluble carbodiimide like DIC or EDC. 2. Optimize the reaction to prevent its formation (see above). Purification by column chromatography may be required. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Additive | Base | Recommended Use | Yield (%) |
| DCC / DIC | HOBt | DIPEA | Standard, cost-effective couplings. | ~90-95 |
| EDC | HOBt | DIPEA | Aqueous or standard couplings; soluble urea (B33335) byproduct. | ~90-95 |
| HBTU | HOBt | DIPEA | Standard and effective for many sequences. | ~95-98 |
| HATU | HOAt | DIPEA | Highly recommended for sterically hindered or difficult couplings. | ~99 |
| PyBOP | HOBt | DIPEA | Effective alternative for hindered couplings. | ~95 |
Yields are representative and can vary based on the specific peptide sequence and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key side reaction pathways in dipeptide synthesis.
Detailed Experimental Protocols
Protocol 1: Solution-Phase Coupling using EDC/HOBt
This protocol describes a standard method for coupling Boc-Phe-OH with a glycine methyl ester (H-Gly-OMe) in solution.
Materials:
-
Boc-Phe-OH (1.1 equivalents)
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.0 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% HCl solution, saturated NaHCO₃ solution, and brine for workup
Procedure:
-
Preparation: Dissolve H-Gly-OMe·HCl (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
Addition of Amino Acid: Add Boc-Phe-OH (1.1 eq) to the reaction mixture and ensure it is fully dissolved.
-
Coupling Activation: Add EDC (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe.
-
-
Saponification (if free acid is desired):
-
Dissolve the crude dipeptide ester in a mixture of THF/Methanol and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is fully hydrolyzed.
-
Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield crude this compound.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Monitoring Reaction by Thin-Layer Chromatography (TLC)
Procedure:
-
Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Spotting:
-
On the starting line, apply a small spot of your starting material (Boc-Phe-OH).
-
Apply a spot of the co-reactant (H-Gly-OH or its ester).
-
Apply a spot of the reaction mixture.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 9:1 DCM:Methanol or 7:3 Ethyl Acetate:Hexane). Ensure the solvent level is below the starting line.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp. Staining with ninhydrin (B49086) or permanganate (B83412) may also be necessary.
-
Analysis: The reaction is complete when the spot corresponding to the limiting starting material has disappeared from the reaction mixture lane, and a new spot corresponding to the product is clearly visible.
References
Preventing side reactions with Boc-Phe-Gly-OH
Welcome to the Technical Support Center for Boc-Phe-Gly-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The two most prevalent side reactions encountered during the coupling of this compound are racemization of the phenylalanine residue and the formation of diketopiperazine (DKP).[1][2] Racemization leads to the loss of stereochemical integrity, producing diastereomeric impurities that can be difficult to separate from the desired product.[2][3] DKP formation is an intramolecular cyclization that results in the loss of the dipeptide from the resin (in solid-phase synthesis) or truncation of the peptide chain, significantly reducing the yield.[1]
Q2: What causes racemization of the phenylalanine residue in this compound during coupling?
A2: Racemization during peptide coupling primarily occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activation of the carboxylic acid of the glycine (B1666218) residue can lead to the cyclization involving the preceding phenylalanine's carbonyl group. The alpha-proton of the phenylalanine in this oxazolone (B7731731) intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality. A less common mechanism is direct enolization, where a base directly removes the alpha-proton from the activated amino acid.
Q3: How can I prevent racemization when coupling this compound?
A3: To suppress racemization, it is highly recommended to use coupling reagents in conjunction with racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form an active ester that is less prone to oxazolone formation. The choice of a weaker, sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, can also minimize racemization.
Q4: What is diketopiperazine (DKP) formation and why is it common with dipeptides?
A4: Diketopiperazine formation is an intramolecular cyclization of a dipeptide to form a stable six-membered ring. This side reaction is particularly common at the dipeptide stage after the removal of the N-terminal protecting group. The deprotected N-terminal amine of the phenylalanine can attack the activated C-terminal glycine, leading to the formation of cyclo(Phe-Gly) and cleavage from the solid support if applicable.
Q5: What are the most effective strategies to prevent diketopiperazine formation?
A5: Several strategies can be employed to minimize DKP formation. One of the most effective methods is to use an in situ neutralization protocol, where the neutralization of the TFA salt (formed after Boc deprotection) is performed simultaneously with the next coupling step. This ensures the free amine is immediately acylated, outcompeting the intramolecular cyclization. Performing the reaction at a lower temperature (0-5 °C) can also reduce the rate of DKP formation. For solid-phase peptide synthesis (SPPS), using a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin can also inhibit this side reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of the desired peptide | Diketopiperazine (DKP) formation: The N-terminal amine of the deprotected dipeptide attacks the activated C-terminus, leading to cyclization and loss of product. | - Employ an in situ neutralization and coupling protocol. - Perform the deprotection and coupling steps at reduced temperatures (0-5 °C). - In SPPS, consider using a sterically hindered resin like 2-chlorotrityl chloride resin. - Use the deprotected dipeptide immediately in the subsequent step. |
| Incomplete coupling: Steric hindrance from the bulky phenylalanine residues can slow down the coupling reaction. | - Use a more potent coupling reagent such as HATU or HBTU. - Extend the reaction time and monitor the reaction progress using a Kaiser test (for SPPS) or TLC (for solution-phase). | |
| Presence of diastereomeric impurities (extra peaks in HPLC) | Racemization of phenylalanine: The chiral center of the phenylalanine residue has inverted during activation and coupling. | - Always use a racemization-suppressing additive like HOBt, HOAt, or Oxyma with your coupling reagent. - Use a sterically hindered base like DIPEA or collidine instead of less hindered bases. - Avoid high temperatures during the coupling step. |
| Unexpected peak with a mass corresponding to the loss of the dipeptide | Diketopiperazine (DKP) formation: This is a strong indicator of DKP formation, especially in SPPS where the cyclic dipeptide is cleaved from the resin. | - Confirm the mass of the unexpected peak via mass spectrometry. - Implement the preventative measures for DKP formation as outlined above. |
Experimental Protocols
Protocol 1: Coupling of this compound in Solution-Phase with Racemization Suppression
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Ala-OMe·HCl) using DIC with OxymaPure as an additive to minimize racemization.
Materials:
-
This compound
-
H-Ala-OMe·HCl (or other amino acid ester)
-
Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), H-Ala-OMe·HCl (1.1 eq), and OxymaPure (1.2 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.
-
Add DIC (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea.
-
Proceed with a standard aqueous workup and purify the crude product by flash chromatography or recrystallization.
Protocol 2: In Situ Neutralization for Coupling the Next Amino Acid to H-Phe-Gly-Resin in SPPS
This protocol is for solid-phase synthesis and is designed to minimize DKP formation after the deprotection of Boc-Phe-Gly-Resin.
Materials:
-
Boc-Phe-Gly-Resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Next Boc-protected amino acid (e.g., Boc-Leu-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Swell the Boc-Phe-Gly-Resin in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.
-
Wash the resin thoroughly with DCM, followed by DMF to remove residual TFA. Do not neutralize with a separate base wash.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the next amino acid by dissolving Boc-Leu-OH (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation mixture and let it stand for 2-5 minutes.
-
Immediately add this pre-activated solution to the deprotected H-Phe-Gly-Resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, continue the reaction for another hour.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM.
-
Visualizing Side Reactions and Prevention
Caption: Mechanism of racemization via oxazolone formation and its prevention.
Caption: Workflow comparing standard vs. in situ neutralization to prevent DKP.
References
Technical Support Center: Troubleshooting Boc-Phe-Gly-OH Solubility
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on resolving solubility challenges encountered during the synthesis and handling of Boc-Phe-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a dipeptide derivative with a hydrophobic N-terminal Boc-protecting group and a phenylalanine residue, along with a more hydrophilic glycine (B1666218) residue and a C-terminal carboxylic acid. This amphipathic nature results in varied solubility. It is generally expected to be more soluble in organic solvents than in aqueous solutions. The Boc group increases its hydrophobicity, enhancing solubility in nonpolar organic solvents.[1][2]
Q2: My this compound is not dissolving in my reaction solvent. What are the common causes?
A2: Several factors can lead to poor solubility of this compound:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for the dipeptide.
-
High Concentration: You might be attempting to dissolve the peptide at a concentration exceeding its solubility limit.
-
Low Temperature: Solubility of peptides generally decreases at lower temperatures.[3]
-
Water Content: Traces of water in non-aqueous solvents can promote aggregation and reduce the solubility of hydrophobic peptides.[1]
-
Peptide Purity: Impurities from the synthesis or degradation products can significantly affect solubility.[1]
-
pH of the Solution: For aqueous or protic solvents, the pH plays a crucial role. Peptides are least soluble at their isoelectric point (pI).
Q3: Which organic solvents are recommended for dissolving this compound?
A3: Based on the properties of similar Boc-protected dipeptides, the following solvents are good starting points:
-
Dichloromethane (DCM): The hydrophobicity of the Boc group and phenylalanine should promote solubility.
-
Dimethylformamide (DMF): A polar aprotic solvent known for its ability to dissolve many protected peptides.
-
Dimethyl Sulfoxide (DMSO): A powerful solvent for many peptides, though it can be difficult to remove.
-
N-Methyl-2-pyrrolidone (NMP): Another effective polar aprotic solvent for peptide synthesis.
It is often recommended to first dissolve the peptide in a minimal amount of a strong organic solvent like DMF or DMSO before diluting with other solvents.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems encountered with this compound.
Problem 1: The this compound powder is completely insoluble in the chosen organic solvent (e.g., DCM, DMF).
| Question | Answer/Action |
| Have you tried gentle heating or sonication? | Gently warming the mixture or placing it in an ultrasonic bath can provide the energy needed to overcome the crystal lattice energy and promote dissolution. Avoid excessive heat, which could cause degradation. |
| Is your solvent anhydrous? | Ensure you are using high-purity, anhydrous solvents. Water can significantly decrease the solubility of hydrophobic peptides. Consider using freshly opened solvents or those stored over molecular sieves. |
| Could the peptide concentration be too high? | Attempt to prepare a more dilute solution. If a lower concentration dissolves, it indicates you were exceeding the solubility limit of this compound in that solvent. |
Problem 2: The peptide dissolves partially, forming a suspension or a turbid solution.
| Question | Answer/Action |
| Have you tried starting with a smaller volume of a stronger solvent? | It is often recommended to first dissolve the peptide completely in a minimal amount of a strong organic solvent like DMSO or DMF. This ensures the peptide is fully solvated before any further dilution. |
| Could the pH be a factor (if in a protic solvent)? | Although less common for reactions in anhydrous organic solvents, if your system contains protic components, the pH can influence solubility. Peptides are generally more soluble at a pH away from their isoelectric point. |
Problem 3: The peptide initially dissolves but then precipitates out of solution.
| Question | Answer/Action |
| Was the temperature of the solution lowered? | A decrease in temperature can cause a previously dissolved peptide to precipitate, especially if the solution is near its saturation point. Try gently warming the solution to see if the peptide redissolves. |
| Was another solvent or reagent added to the solution? | The addition of an anti-solvent (a solvent in which the peptide is insoluble) can cause it to precipitate. Review your experimental procedure to identify any such additions. |
Quantitative Data Summary
| Solvent | Expected Solubility | Rationale/Notes |
| Dichloromethane (DCM) | Expected to be soluble | The hydrophobicity of the Boc group and phenylalanine should promote solubility. |
| Dimethylformamide (DMF) | Expected to be soluble | A polar aprotic solvent capable of dissolving many protected peptides. |
| Dimethyl Sulfoxide (DMSO) | Expected to be highly soluble | A powerful solvent for peptides, but can be difficult to remove. |
| Methanol (MeOH) | Moderately soluble | May be less effective than DCM, DMF, or DMSO for higher concentrations. |
| Water | Sparingly soluble to insoluble | The hydrophobic nature of the Boc group and phenylalanine will limit aqueous solubility. |
| Ethyl Acetate (EtOAc) | Moderately soluble | Often used in workup and purification procedures. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
Objective: To quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., DCM, DMF, DMSO, Methanol, Ethyl Acetate)
-
Small vials (e.g., 1.5 mL microcentrifuge tubes or 2 mL glass vials)
-
Vortex mixer
-
Pipettes
Methodology:
-
Weigh a small, known amount of this compound (e.g., 1-2 mg) into several vials.
-
Add a measured volume of the first solvent (e.g., 100 µL) to one of the vials.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the peptide is soluble at that concentration. You can add more peptide to determine the approximate saturation point.
-
If the solid has not dissolved, add another aliquot of the solvent and repeat the vortexing. Continue this process until the solid dissolves or a large volume of solvent has been added, indicating poor solubility.
-
Repeat the process for each solvent to be tested.
Protocol 2: Equilibrium Solubility Determination (Gravimetric Method)
Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Desired anhydrous solvent
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the excess undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette.
-
Solvent Evaporation: Transfer the supernatant to a new, pre-weighed vial. Evaporate the solvent completely under a stream of nitrogen or in a vacuum desiccator.
-
Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.
-
Calculation: The solubility can be calculated as the mass of the dissolved solid divided by the volume of the supernatant withdrawn.
Visualizations
Caption: A logical workflow for troubleshooting solubility issues with this compound.
Caption: A step-by-step workflow for the gravimetric determination of peptide solubility.
References
Technical Support Center: Optimization of Boc Deprotection for Phe-Gly Dipeptide
Welcome to the technical support center for the optimization of Boc deprotection of the Phe-Gly dipeptide. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for this specific synthetic step.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of Phe-Gly dipeptide in a question-and-answer format.
Q1: My Boc deprotection reaction is incomplete, and I still see starting material (Boc-Phe-Gly-OH) in my analysis (HPLC/TLC). What should I do?
A1: Incomplete deprotection is a common issue that can often be resolved by optimizing reaction conditions.[1][2][3]
-
Extend Reaction Time: The most straightforward approach is to increase the reaction time. Monitor the reaction's progress by taking aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them via HPLC or TLC until the starting material is consumed.[4]
-
Increase Acid Concentration: If extending the time is ineffective, a higher concentration of acid may be required. For Trifluoroacetic Acid (TFA), concentrations can be increased from a standard 25% in Dichloromethane (B109758) (DCM) to 50% or even higher.[5]
-
Ensure Reagent Quality: Verify that the acid (e.g., TFA) is of high purity and not diluted, as this can significantly impact its effectiveness.
-
Improve Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), insufficient swelling of the resin can limit reagent access. Ensure the resin is adequately swollen in the reaction solvent before adding the deprotection reagent.
Q2: I'm observing a significant side product with the same mass as my desired product, but it's difficult to separate. What could this be?
A2: For a dipeptide like Phe-Gly, the most likely side product with the same mass as the deprotected product is a diastereomer resulting from racemization.
-
Racemization: The chiral center of the phenylalanine residue can be susceptible to epimerization under acidic conditions. This can be minimized by using the mildest effective acidic conditions and the shortest possible reaction time. Over-exposure to strong acids can increase the risk of racemization.
Q3: My main impurity is a cyclic compound. What is it and how can I prevent its formation?
A3: The deprotected Phe-Gly dipeptide can readily cyclize to form a stable six-membered ring called a diketopiperazine (DKP). This is a very common side reaction for dipeptides.
-
Minimize Time in Neutral or Basic Conditions: The free amino group of the deprotected dipeptide is nucleophilic and can attack the carbonyl of the C-terminal glycine. This is particularly problematic after neutralization of the acid.
-
Immediate Use or In Situ Coupling: The most effective way to prevent DKP formation is to use the deprotected dipeptide immediately in the next coupling step without isolation. An in situ neutralization and coupling protocol is highly recommended.
-
Low Temperatures: Keeping the reaction and work-up temperatures low can help to reduce the rate of cyclization.
Q4: I see a minor peak in my mass spectrum corresponding to the product mass + 56 Da. What is this side product?
A4: This corresponds to the alkylation of your peptide by the tert-butyl cation generated during the deprotection reaction.
-
Tert-butylation: The tert-butyl cation is a reactive electrophile that can alkylate electron-rich aromatic rings, such as the phenyl group of phenylalanine, although this is less common than with more nucleophilic residues like tryptophan or cysteine.
-
Use of Scavengers: To prevent this, a scavenger can be added to the deprotection cocktail to "trap" the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS) or triethylsilane (TES).
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of Phe-Gly dipeptide?
A1: The most common method is treatment with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A solution of 25-50% TFA in DCM is typically used, with reaction times ranging from 30 minutes to 2 hours at room temperature. Another common reagent is 4M HCl in 1,4-dioxane (B91453).
Q2: When should I use scavengers in my deprotection reaction?
A2: While the phenylalanine side chain is not as susceptible to alkylation as tryptophan or cysteine, the use of scavengers is good practice to minimize the risk of tert-butylation, especially if forcing conditions (higher temperatures or longer reaction times) are required. A standard scavenger cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
Q3: How do I monitor the progress of the deprotection reaction?
A3: The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). By analyzing small aliquots of the reaction mixture over time, you can observe the disappearance of the Boc-protected starting material and the appearance of the deprotected product.
Q4: Can I use other acids besides TFA for Boc deprotection?
A4: Yes, other acids can be used. 4M HCl in 1,4-dioxane is a common alternative and is sometimes considered milder. For solid-phase synthesis, stronger acids like hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are used for simultaneous deprotection and cleavage from the resin, but these are highly corrosive and require special handling.
Q5: How do I work up the reaction after deprotection?
A5: After confirming the reaction is complete, the solvent and excess acid are typically removed under reduced pressure (e.g., rotary evaporation). The resulting product is often a TFA or HCl salt. The crude product can then be precipitated by adding cold diethyl ether and collected by filtration or centrifugation.
Data Presentation
Table 1: Common Boc Deprotection Conditions for Dipeptides
| Reagent System | Concentration | Solvent | Typical Time | Temperature | Notes |
| TFA | 25-50% | Dichloromethane (DCM) | 30 min - 2 h | Room Temperature | Most common method. |
| HCl | 4M | 1,4-Dioxane | 30 min - 2 h | 0°C to Room Temp | Milder alternative to TFA. |
| TFA with Scavengers | 95% TFA | None (neat) | 1 - 4 h | Room Temperature | Used for final cleavage in SPPS. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient reaction time or acid strength. | Increase reaction time, increase acid concentration. Monitor by HPLC/TLC. |
| Diketopiperazine (DKP) Formation | Cyclization of the deprotected dipeptide. | Use the deprotected product immediately in the next step; use in situ neutralization/coupling. |
| Racemization | Harsh acidic conditions. | Use mildest effective conditions; minimize reaction time. |
| t-Butylation (Product + 56 Da) | Alkylation by tert-butyl cation. | Add scavengers like TIS or TES to the reaction mixture. |
Experimental Protocols
Protocol 1: Boc Deprotection of Phe-Gly Dipeptide using TFA/DCM
-
Dissolution: Dissolve the this compound substrate in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of Trifluoroacetic Acid (TFA) to the solution to achieve a 1:1 (v/v) mixture (50% TFA/DCM). For a milder condition, a 25% TFA/DCM solution can be used.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer visible.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as a TFA salt.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The product can then be used in the next step, ideally without delay to avoid diketopiperazine formation.
Protocol 2: Boc Deprotection of Phe-Gly Dipeptide using HCl/Dioxane
-
Dissolution: Dissolve the this compound substrate in a minimal amount of a suitable solvent like methanol (B129727) or DCM if necessary.
-
Acid Addition: At 0°C, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Precipitation and Isolation: The resulting hydrochloride salt can often be precipitated by adding diethyl ether, collected by filtration, and dried.
Visualizations
Caption: Experimental workflow for Boc deprotection.
Caption: Decision tree for troubleshooting Boc deprotection.
References
Identifying and removing impurities in Boc-Phe-Gly-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of Boc-Phe-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Residual Boc-Phe-OH and Glycine (B1666218) or its ester derivative.
-
Diketopiperazine (DKP): A cyclic dipeptide formed by the intramolecular cyclization of the Phe-Gly unit. This is a particularly common side reaction at the dipeptide stage.
-
Racemization Products: Formation of Boc-D-Phe-Gly-OH, a diastereomer that can be difficult to separate from the desired L-L isomer.
-
Coupling Reagent Byproducts: For example, dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (B1669883) (DCC) is used as the coupling agent.
-
Deletion Peptides: In solid-phase synthesis, incomplete coupling can lead to peptides missing one of the amino acid residues.[1]
Q2: How can I monitor the progress of the coupling reaction?
A2: For solution-phase synthesis, Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction. You should observe the consumption of the starting materials (Boc-Phe-OH and the glycine ester) and the appearance of a new spot corresponding to the product. For solid-phase synthesis, the Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction.
Q3: My final product is an oil and is difficult to handle. What can I do?
A3: Obtaining an oily product can be due to residual solvents or the presence of impurities. Ensure that all solvents are thoroughly removed under high vacuum. If the product remains oily, purification by column chromatography is recommended. Trituration with a non-polar solvent like hexane (B92381) or diethyl ether can sometimes induce precipitation or solidification of the desired product from the oil.
Q4: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of water. What is it?
A4: This is very likely the diketopiperazine (cyclo(Phe-Gly)). This side reaction is common at the dipeptide stage. To minimize its formation, it is crucial to use the deprotected dipeptide immediately in the subsequent step or to employ in situ neutralization and coupling protocols.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Coupling Reaction | - Ensure all reagents and solvents are anhydrous. - Use a slight excess (1.1-1.2 equivalents) of Boc-Phe-OH and the coupling reagents. - Monitor the reaction by TLC until the limiting starting material is consumed. - Consider using a more efficient coupling reagent, such as HBTU or HATU, especially if steric hindrance is a concern. |
| Diketopiperazine Formation | - If synthesizing a C-terminally deprotected dipeptide, use the product immediately in the next step. - In solid-phase synthesis, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[2] |
| Losses During Workup and Purification | - During aqueous washes, ensure the pH is adjusted correctly to minimize the solubility of the product in the aqueous phase. - Optimize the solvent system for column chromatography to ensure good separation and recovery. |
| Incomplete Deprotection of Starting Material | - If starting from a protected glycine, ensure the deprotection step goes to completion before the coupling reaction. |
Issue 2: Presence of Unexpected Peaks in HPLC/LC-MS Analysis
| Observation | Potential Impurity | Identification & Removal |
| Peak with m/z corresponding to Boc-Phe-OH or Glycine ester | Unreacted Starting Materials | Identification: Compare retention time and m/z with authentic samples. Removal: Purify by silica (B1680970) gel column chromatography or recrystallization. |
| Peak with m/z corresponding to (Mass of Product - 18) | Diketopiperazine (cyclo(Phe-Gly)) | Identification: Confirm mass via MS. Removal: Careful purification by column chromatography may separate it from the desired product. |
| Shoulder peak or closely eluting peak with the same m/z as the product | Boc-D-Phe-Gly-OH (diastereomer) | Identification: Chiral HPLC is required for confirmation. Removal: Preparative chiral HPLC is often necessary for complete separation. To minimize formation, use racemization-suppressing additives like HOBt or Oxyma during coupling and maintain low reaction temperatures (e.g., 0 °C). |
| Insoluble white precipitate | Dicyclohexylurea (DCU) (if using DCC) | Identification: Insoluble in most organic solvents. Removal: Filter the reaction mixture before workup. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of this compound using DCC/HOBt
-
Preparation: Dissolve Glycine methyl ester hydrochloride (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
-
Addition of Amino Acid: Add Boc-Phe-OH (1.1 eq) to the reaction mixture.
-
Coupling Activation: In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).
-
Workup: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe.
-
Saponification: Dissolve the crude dipeptide ester in a mixture of THF/Methanol and water. Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Final Purification: Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield crude this compound, which can be further purified by chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).
-
Slowly add a non-polar solvent in which the product is insoluble (e.g., hexane) until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Protocol 3: HPLC Analysis of Purity
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 1:1 mixture of mobile phases A and B.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity | Typical Mass Difference from Product | Identification Method | Prevention/Removal Strategy |
| Boc-Phe-OH | - (Starting Material) | HPLC, LC-MS | Column Chromatography, Recrystallization |
| Glycine Ester | - (Starting Material) | HPLC, LC-MS | Column Chromatography, Aqueous Wash |
| Diketopiperazine | -18 Da (Loss of H₂O) | LC-MS | Immediate use of intermediate, Column Chromatography |
| Boc-D-Phe-Gly-OH | 0 (Diastereomer) | Chiral HPLC | Use of racemization suppressants (HOBt), Low temperature, Chiral HPLC purification |
| Dicyclohexylurea (DCU) | - | Insoluble | Filtration |
Visualizations
References
Technical Support Center: Managing Steric Hindrance in Boc-Phe-Gly-OH Couplings
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the coupling of Boc-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH). Due to the bulky nature of the Boc-phenylalanine moiety, steric hindrance can pose a significant challenge, leading to incomplete reactions, low yields, and potential side reactions. This guide provides practical solutions, comparative data, and detailed protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the this compound coupling challenging?
The primary difficulty in this coupling arises from the steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group and the large phenyl side chain of the phenylalanine residue.[1][2] This steric bulk can physically obstruct the approach of the activating agent and the amine component (glycine derivative), thereby slowing down the rate of peptide bond formation.[1][2]
Q2: What are the most common side reactions to watch for?
The most prevalent side reactions during the activation and coupling of Boc-Phe-OH include:
-
Epimerization: The chiral center of the activated phenylalanine can undergo racemization, especially with prolonged activation times or elevated temperatures, leading to the formation of diastereomeric impurities (Boc-D-Phe-Gly-OH).[1]
-
N-acylurea Formation: When using carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), the activated O-acylisourea intermediate can rearrange into a stable N-acylurea byproduct, which is often difficult to remove and reduces the overall yield.
-
Guanidinylation: Uronium-based coupling reagents (e.g., HBTU, HATU) can sometimes react with the free amine of the glycine (B1666218) component to form a guanidinium (B1211019) byproduct.
Q3: Which coupling reagents are most effective for sterically hindered couplings?
For challenging couplings involving sterically hindered amino acids like Boc-Phe-OH, more potent coupling reagents are generally recommended. Phosphonium (B103445) and uronium/aminium salt-based reagents are often superior to standard carbodiimides. Reagents like HATU, HBTU, PyBOP, and COMU are widely used and have demonstrated high efficiency in such cases.
Q4: How can I minimize racemization during the coupling?
To suppress racemization, it is crucial to use an additive such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure. These additives react with the activated amino acid to form an active ester that is less prone to racemization. Additionally, minimizing the activation time and maintaining a low reaction temperature can help preserve the stereochemical integrity of the product.
Q5: What is the ideal solvent for this coupling reaction?
The choice of solvent is critical for ensuring that all reactants remain fully dissolved throughout the reaction. N,N-Dimethylformamide (DMF) is a standard and effective solvent for many peptide couplings. For reactants with poor solubility, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM may be beneficial. It is imperative to use anhydrous (dry) solvents, as moisture can deactivate the coupling reagent and hydrolyze the activated ester.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient coupling reagent for the sterically hindered Boc-Phe-OH. 2. Incomplete activation of the carboxylic acid. 3. Deactivation of the coupling reagent by moisture. 4. Poor solubility of reactants. | 1. Switch to a more potent coupling reagent such as HATU, HBTU, PyBOP, or COMU. 2. Ensure the correct stoichiometry of the coupling reagent and base. Consider a pre-activation step of 5-15 minutes before adding the amine component. 3. Use anhydrous solvents and handle reagents under an inert atmosphere (e.g., nitrogen or argon). 4. Select a solvent in which all reactants are fully soluble (e.g., DMF, NMP). |
| Presence of Multiple Spots on TLC (or Peaks in HPLC) | 1. Epimerization leading to the formation of diastereomers. 2. Formation of N-acylurea byproduct (with carbodiimides). 3. Incomplete reaction, leaving unreacted starting materials. | 1. Add a racemization suppressant like HOBt, HOAt, or Oxyma Pure. Lower the reaction temperature and reduce the activation time. 2. Replace the carbodiimide with a phosphonium or uronium/aminium salt-based coupling reagent. 3. Increase the reaction time or temperature moderately. Monitor the reaction's progress by TLC or LC-MS to ensure completion. |
| Difficulty in Removing Byproducts | 1. Insoluble dicyclohexylurea (DCU) from DCC coupling. 2. Water-soluble byproducts from uronium/phosphonium reagents. | 1. If using a carbodiimide in solution-phase, filter the reaction mixture to remove the precipitated DCU. For solid-phase synthesis, use DIC, as the resulting diisopropylurea is more soluble and easier to wash away. 2. Perform an aqueous work-up with dilute acid (e.g., 1M HCl) and base (e.g., saturated NaHCO₃) washes to remove reagent-related impurities. |
Comparative Data on Coupling Reagents
The selection of a coupling reagent is critical for overcoming steric hindrance. The following table summarizes the performance of various reagents commonly used for difficult couplings. Yields and racemization levels are highly dependent on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Typical Yield Range (%) | Racemization Potential | Key Advantages |
| DCC/DIC | HOBt or Oxyma Pure | 60-85 | Moderate to High | Cost-effective. |
| HBTU/TBTU | (Internal HOBt) | 85-95 | Low to Moderate | Widely used, reliable, byproducts are generally soluble. |
| HATU | (Internal HOAt) | 90-99 | Very Low | Highly reactive and efficient, especially for sterically hindered amino acids. |
| PyBOP | (Internal HOBt) | 85-95 | Low to Moderate | Good for both solution and solid-phase synthesis. |
| COMU | (Internal Oxyma Pure) | 90-99 | Very Low | High coupling efficiency, safer alternative to HOBt/HOAt-based reagents. |
Note: This table provides a generalized comparison. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Solution-Phase Coupling using HATU
This protocol is recommended for achieving high yields and minimizing side reactions.
Materials:
-
Boc-Phe-OH (1.0 equivalent)
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride, 1.1 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Amine Neutralization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve H-Gly-OMe·HCl in anhydrous DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.2 equivalents) dropwise and stir for 15 minutes.
-
Acid Activation (Pre-activation): In a separate flask, dissolve Boc-Phe-OH and HATU in anhydrous DMF. Cool to 0 °C and add DIPEA (1.3 equivalents) dropwise. Stir the mixture at 0 °C for 5-10 minutes.
-
Coupling: Slowly add the neutralized glycine solution from step 1 to the activated Boc-Phe-OH solution from step 2.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe.
-
-
Saponification (Optional - for this compound):
-
Dissolve the crude ester in a mixture of THF and methanol.
-
Add 1 M LiOH (1.5 equivalents) and stir at room temperature for 1-3 hours.
-
Remove organic solvents under reduced pressure, dissolve the residue in water, and acidify to pH 2-3 with 1 M HCl to precipitate the product.
-
Extract the product with ethyl acetate, dry, and concentrate to yield this compound.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling using HBTU/HOBt
This protocol outlines the coupling of Boc-Phe-OH to a resin-bound glycine.
Materials:
-
H-Gly-[Resin] (1.0 equivalent)
-
Boc-Phe-OH (3.0 equivalents)
-
HBTU (2.9 equivalents)
-
HOBt (3.0 equivalents)
-
DIPEA (6.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Swell the H-Gly-[Resin] in anhydrous DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Activation Mixture: In a separate vial, dissolve Boc-Phe-OH, HBTU, and HOBt in anhydrous DMF. Add DIPEA and vortex briefly to mix. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activation mixture to the resin in the reaction vessel.
-
Reaction: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction. If the test is positive, extend the coupling time.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) to remove all soluble byproducts and excess reagents. The resin is now ready for the next deprotection and coupling cycle.
Visualized Workflows
The following diagrams illustrate the logical steps for performing and troubleshooting the this compound coupling.
Caption: General workflow for solution-phase this compound coupling.
Caption: Troubleshooting logic for improving this compound couplings.
References
Preventing racemization of phenylalanine during Boc-Phe-Gly-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of phenylalanine during the synthesis of Boc-Phe-Gly-OH.
Troubleshooting Guide: Minimizing Racemization
Racemization of the phenylalanine residue is a critical issue that can compromise the stereochemical purity and biological activity of the final peptide. The following guide provides potential causes and solutions to minimize racemization during the coupling of Boc-Phe to Glycine (B1666218).
| Issue | Potential Cause | Recommended Solution |
| High levels of D-Phe diastereomer detected | Inappropriate Coupling Reagent: Some coupling reagents are more prone to inducing racemization. | Switch to a coupling reagent known for low racemization. Uronium/aminium salt-based reagents like HATU and HBTU, or carbodiimides like DIC when used with additives, are generally preferred.[1][2] For particularly sensitive couplings, COMU has shown excellent results in minimizing racemization.[1] |
| Excessive or Inappropriate Base: Strong and sterically unhindered bases can readily abstract the α-proton of the activated amino acid, leading to racemization.[3] | Use a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (collidine) instead of stronger bases like N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (TEA).[1] | |
| Prolonged Pre-activation Time: Allowing the Boc-Phe to remain in its activated state for an extended period before the addition of glycine increases the opportunity for oxazolone (B7731731) formation and subsequent racemization. | Minimize the pre-activation time. Ideally, perform an in situ activation where the coupling reagent is added to the mixture of Boc-Phe and glycine. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization. | Perform the coupling reaction at a lower temperature, such as 0 °C. | |
| Inappropriate Solvent: The polarity of the solvent can influence the rate of racemization. | While DMF is a common solvent for peptide coupling, consider using a less polar solvent like dichloromethane (B109758) (DCM) or a mixture of DCM/DMF to potentially reduce racemization. | |
| Inconsistent racemization levels between batches | Variability in Reagent Quality: Impurities or moisture in reagents and solvents can affect the reaction outcome. | Ensure all reagents and solvents are of high purity and anhydrous where necessary. |
| Inconsistent Reaction Setup: Variations in the order of reagent addition, stirring speed, or reaction time can lead to inconsistent results. | Standardize the experimental protocol, including the order and rate of reagent addition, and maintain consistent stirring and reaction times. | |
| Difficulty in separating diastereomers for quantification | Suboptimal HPLC Conditions: The chromatographic method may not be adequate to resolve the L-L and D-L diastereomers. | Optimize the chiral HPLC method, including the mobile phase composition, gradient, flow rate, and column temperature. Consider using a dedicated chiral stationary phase (CSP) column for better resolution. |
Quantitative Data on Racemization
The choice of coupling reagent and additives significantly impacts the level of racemization. While exact values can vary based on specific reaction conditions, the following table provides representative data on the percentage of racemization observed with different coupling systems in similar peptide syntheses.
| Coupling Reagent/System | Additive | Base | Racemization (%) | Notes |
| DCC | - | - | 12% | In CH₂Cl₂ at room temperature for Z-Gly-Phe-OH + H-Gly-OEt. Reduced to 0.5% at -5 °C. |
| DCC | HOBt | - | < 1% | For Boc-Leu-Phe-OH + H-Val-OtBu in DMF. |
| DCC | HOBt | - | 18% | For Fmoc-Phe-Ser(OtBu)-OH coupling. |
| DCC | HOAt | - | 6% | For Fmoc-Phe-Ser(OtBu)-OH coupling, showing the superiority of HOAt over HOBt. |
| HBTU | - | DIPEA | ~5-10% (estimated) | Generally higher than HATU. |
| HATU | - | DIPEA | ~5% (estimated) | Generally considered a low-racemization reagent. |
| PyBOP | - | DIPEA | ~5-10% (estimated) | Similar to HBTU. |
| COMU | - | TMP | < 2% | Demonstrated very low racemization for Fmoc-Phg coupling. |
| DEPBT | - | TMP | < 2% | Demonstrated very low racemization for Fmoc-Phg coupling. |
| DIC | Oxyma | - | Very Low (< 1.8%) | DIC/Oxyma is a mild and effective combination for suppressing racemization. |
Data is sourced from studies on similar racemization-prone amino acids and dipeptides and should be used as a comparative guide.
Frequently Asked Questions (FAQs)
Q1: Why is the phenylalanine residue in this compound prone to racemization?
The primary mechanism for racemization of N-acylated amino acids like Boc-Phe during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activation of the carboxyl group of Boc-Phe makes the α-proton (the proton on the chiral carbon) acidic. A base present in the reaction mixture can then abstract this proton, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either side of this planar intermediate, resulting in a mixture of both L- and D-phenylalanine residues in the final dipeptide.
Q2: What is the role of additives like HOBt, HOAt, and Oxyma in preventing racemization?
Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, especially when using carbodiimide (B86325) coupling reagents like DCC or DIC. These additives react with the highly reactive O-acylisourea intermediate formed by the carbodiimide and the carboxylic acid to generate an active ester. This active ester is more stable and less prone to cyclize into the problematic oxazolone intermediate than the O-acylisourea itself. The active ester then reacts with the amine component to form the peptide bond with a lower risk of racemization. HOAt and Oxyma are generally considered more effective than HOBt in suppressing racemization.
Q3: How can I detect and quantify the extent of racemization in my this compound product?
The most common and accurate method for quantifying racemization is by using chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired Boc-L-Phe-Gly-OH diastereomer from the undesired Boc-D-Phe-Gly-OH diastereomer. By integrating the peak areas of the two separated diastereomers in the chromatogram, you can calculate the percentage of each and thus determine the enantiomeric excess (e.e.) or the percentage of racemization. It is often necessary to use a chiral stationary phase (CSP) column for effective separation.
Experimental Protocols
Protocol 1: Low-Racemization Synthesis of this compound using DIC/Oxyma
This protocol describes a robust method for the synthesis of this compound with minimal racemization.
Materials:
-
Boc-L-Phe-OH
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (B129727) (MeOH)
-
Water
Procedure:
-
Coupling Reaction:
-
To a round-bottom flask, add Boc-L-Phe-OH (1.0 eq), H-Gly-OMe·HCl (1.05 eq), and Oxyma (1.1 eq).
-
Dissolve the solids in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add NMM (1.1 eq) to the cooled solution and stir for 15 minutes.
-
Add DIC (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature overnight.
-
-
Work-up and Purification of Boc-Phe-Gly-OMe:
-
Filter the reaction mixture to remove any precipitated diisopropylurea.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe.
-
-
Saponification to this compound:
-
Dissolve the crude ester in a mixture of MeOH and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Chiral HPLC Analysis of this compound
This protocol provides a general method for the separation and quantification of the Boc-L-Phe-Gly-OH and Boc-D-Phe-Gly-OH diastereomers.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series or a macrocyclic glycopeptide-based column)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: CHIRALPAK® IA or similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-Hexane and IPA with a small amount of TFA (e.g., 80:20:0.1 v/v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm or 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Identify the peaks corresponding to the Boc-L-Phe-Gly-OH and Boc-D-Phe-Gly-OH diastereomers. The elution order will depend on the specific chiral stationary phase used.
-
Integrate the peak areas for both diastereomers.
-
-
Calculation of Racemization:
-
Percentage of D-diastereomer = [Area(D) / (Area(L) + Area(D))] * 100
-
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Troubleshooting workflow for addressing high racemization.
References
Technical Support Center: Optimizing Esterification of Boc-Phe-Gly-OH
Welcome to the technical support center for the optimization of Boc-Phe-Gly-OH esterification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this common synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for esterifying this compound?
A1: The most prevalent method for esterifying N-protected dipeptides like this compound is through the use of carbodiimide (B86325) coupling agents. The Steglich esterification, which utilizes N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), is a widely adopted and effective approach.[1][2] This method is favored because it operates under mild conditions, which is crucial for preventing the cleavage of the acid-labile Boc protecting group and minimizing racemization.[3]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here are the most common issues and their solutions:
-
Presence of Water: Water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Coupling agents like DCC and EDC are moisture-sensitive and can lose activity over time. Use fresh or properly stored reagents.
-
Suboptimal Stoichiometry: The molar ratios of the coupling agent and catalyst are critical. A slight excess of the coupling agent (e.g., 1.1-1.2 equivalents) is often beneficial. Systematically optimize the reactant ratios to find the ideal conditions for your specific alcohol.
-
Incomplete Reaction: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
-
Product Precipitation: In some cases, the product may precipitate out of the solution, especially if the polarity of the solvent changes during the workup. Ensure your workup procedure is suitable for your product's solubility profile.
Q3: I am observing significant racemization of the phenylalanine residue. How can I minimize this side reaction?
A3: Racemization at the α-carbon of the activated amino acid is a common concern in peptide chemistry. Phenylalanine is known to be susceptible to this side reaction. To suppress racemization:
-
Use Additives: Incorporating additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly effective. These additives react with the initial activated intermediate to form an active ester that is less prone to racemization.
-
Control Temperature: Perform the reaction at a lower temperature. Running the coupling reaction at 0 °C initially and then allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.
-
Choice of Base: If a base is required, use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of simpler tertiary amines.
Q4: How do I effectively remove the N,N'-dicyclohexylurea (DCU) byproduct after a DCC-mediated reaction?
A4: DCU, the byproduct of DCC, is notoriously difficult to remove due to its limited solubility in many common organic solvents. Here are several effective strategies:
-
Filtration: The most straightforward method is to filter the crude reaction mixture. DCU is often insoluble in the reaction solvent (like Dichloromethane - DCM) and can be removed by filtration.
-
Cold Precipitation: After the reaction is complete, cooling the reaction mixture (e.g., to 0 °C or -20 °C) can further decrease the solubility of DCU, promoting its precipitation before filtration.
-
Solvent Selection for Workup: During the aqueous workup, take up the reaction mixture in a solvent where your product is soluble but DCU is not, such as diethyl ether. After washing, concentrate the organic layer and add a small amount of cold DCM or acetone (B3395972) to precipitate the remaining DCU, then filter again.
-
Alternative Reagents: If DCU removal remains a persistent issue, consider using a water-soluble carbodiimide like EDC. The corresponding urea (B33335) byproduct is water-soluble and can be easily removed with an aqueous wash.
Comparative Data on Coupling Reagents
The choice of coupling reagent and additives can significantly impact the efficiency and purity of the esterification.
| Coupling System | Typical Solvent | Temperature | Advantages | Common Issues |
| DCC / DMAP | DCM, THF | 0 °C to RT | High yielding, cost-effective. | DCU byproduct removal can be difficult. |
| EDC / DMAP | DCM, DMF | 0 °C to RT | Water-soluble urea byproduct, easy removal. | More expensive than DCC. |
| DCC / HOBt | DCM, DMF | 0 °C to RT | Effectively suppresses racemization. | HOBt has potential explosive properties. |
| HATU / DIPEA | DMF, NMP | 0 °C to RT | High reactivity, good for difficult couplings. | Higher cost, potential for side reactions if not controlled. |
| COMU / DIPEA | DMF, ACN | 0 °C to RT | High efficiency, comparable to HATU, non-explosive. | Can be unstable in DMF over long periods. |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This protocol outlines a general procedure for the esterification of this compound with a generic alcohol (R-OH).
Materials:
-
This compound (1.0 eq)
-
Alcohol (R-OH) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl (brine) solution
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate (DCU) will begin to form.
-
Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the precipitated DCU. Rinse the flask and filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired ester.
Visual Guides
Experimental Workflow Diagram
References
Technical Support Center: Handling Aggregation of Peptides Containing Boc-Phe-Gly-OH
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating aggregation issues associated with the dipeptide Boc-Phe-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
A1: this compound is a dipeptide composed of Phenylalanine and Glycine, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group. The primary reason for its aggregation tendency is the presence of the hydrophobic phenylalanine residue. The aromatic side chain of phenylalanine can participate in hydrophobic interactions and π-π stacking, leading to self-assembly and aggregation, especially in aqueous environments. The Boc protecting group also adds to the overall hydrophobicity of the molecule.
Q2: What are the common signs of this compound aggregation?
A2: Aggregation of this compound can manifest in several ways during your experiments:
-
Poor Solubility: Difficulty in dissolving the lyophilized powder in common solvents.
-
Precipitation: The formation of a solid precipitate after the peptide has been dissolved, sometimes occurring over time or with changes in temperature.
-
Turbidity or Cloudiness: The solution may appear hazy or cloudy, indicating the presence of insoluble aggregates.
-
Gel Formation: In some cases, at higher concentrations, the peptide solution may form a gel-like substance.
-
Inconsistent Experimental Results: Aggregation can lead to variability in analytical measurements and biological assays due to an inaccurate concentration of the monomeric peptide.
Q3: At what stages of my workflow is aggregation most likely to occur?
A3: Aggregation can be a problem at multiple stages:
-
During Synthesis: In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chain on the resin can lead to incomplete coupling and deprotection steps.[1]
-
Post-synthesis Workup: During cleavage from the resin and subsequent purification, changes in solvent composition and pH can trigger aggregation.
-
Storage: Improper storage of the lyophilized powder or peptide solutions can lead to the formation of aggregates over time.
-
Experimental Assays: When preparing solutions for biological or analytical assays, the choice of buffer and concentration can significantly impact aggregation.
Q4: How does the Boc protecting group influence the aggregation of Phe-Gly-OH?
A4: The Boc group is hydrophobic and its presence on the N-terminus increases the overall nonpolar character of the dipeptide.[2] This enhanced hydrophobicity can promote aggregation through hydrophobic interactions, especially in aqueous solutions. However, in nonpolar organic solvents, the Boc group can improve solubility.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered due to this compound aggregation.
| Problem | Potential Cause | Recommended Solution |
| Low yield during solid-phase synthesis | On-resin aggregation hindering coupling or deprotection. | - Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the reaction solvent.[1] - Perform couplings at a higher temperature to disrupt secondary structures.[1] - Use chaotropic salts like LiCl or KSCN in the coupling or washing steps. |
| Difficulty dissolving lyophilized this compound | High hydrophobicity and intermolecular interactions. | - Start by attempting to dissolve a small amount in an organic solvent like DMSO, DMF, or acetonitrile (B52724). - If an aqueous buffer is required, first dissolve the peptide in a minimal amount of organic solvent and then add the aqueous buffer dropwise while vortexing. - Use sonication to aid in the dissolution process. |
| Precipitate forms after dissolution | Change in solvent environment, temperature, or pH. | - Ensure the pH of the final solution is at least one unit away from the peptide's isoelectric point (pI). - Consider adding solubilizing agents or excipients to the buffer (see table below). - Store peptide solutions at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Inconsistent results in analytical chromatography (e.g., HPLC) | On-column aggregation or poor solubility in the mobile phase. | - Add a small percentage of an organic modifier like isopropanol (B130326) or acetonitrile to the sample solvent. - Consider using a different stationary phase, such as a wider pore size column. - Filter the sample through a 0.22 µm filter before injection to remove any pre-formed aggregates. |
Data Presentation: Strategies to Mitigate Aggregation
Qualitative Solubility of Boc-Phe-OH (A Precursor to this compound)
While specific quantitative data for this compound is limited, the solubility of its precursor, Boc-Phe-OH, provides a useful reference.
| Solvent | Solubility | Reference |
| Dichloromethane (DCM) | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Methanol | Soluble | |
| Dioxane | Soluble |
Common Anti-Aggregation Additives
The following additives can be tested to improve the solubility and stability of this compound solutions.
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Organic Solvents | DMSO, DMF | < 10% (v/v) for biological assays | Disrupt hydrophobic interactions. |
| Amino Acids | Arginine, Glycine | 50-250 mM | Reduce non-specific interactions and aggregation. |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Prevent hydrophobic aggregation at low concentrations. |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure. |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide. |
Experimental Protocols
Protocol 1: General Solubility Testing of this compound
Objective: To determine the optimal solvent for dissolving this compound.
Materials:
-
Lyophilized this compound
-
Sterile, purified water
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetonitrile (ACN)
-
10% Acetic Acid solution
-
0.1 M Ammonium (B1175870) Bicarbonate solution
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Weigh a small, known amount of lyophilized this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
Test in Water: Add a small volume of purified water (e.g., 100 µL) to the first tube. Vortex for 30 seconds. If not dissolved, sonicate for 5-10 minutes. Observe for dissolution.
-
Test in Organic Solvents: To separate tubes, add a small volume of DMSO, DMF, or ACN. Vortex and sonicate as needed. Observe for dissolution.
-
Test in Acidic/Basic Conditions: Based on the isoelectric point of this compound (which will be slightly acidic due to the C-terminal carboxyl group), test solubility in dilute acid (10% acetic acid) and dilute base (0.1 M ammonium bicarbonate). Add the solvent in small aliquots, vortexing between additions.
-
For Aqueous Buffers: If the peptide dissolves in an organic solvent but is needed in an aqueous buffer, first dissolve the peptide completely in a minimal volume of the organic solvent (e.g., 10-20 µL of DMSO). Then, slowly add the desired aqueous buffer dropwise while continuously vortexing.
-
Final Clarification: Once the peptide appears dissolved, centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates. Carefully transfer the supernatant to a new tube.
Protocol 2: Monitoring Aggregation using Thioflavin T (ThT) Assay
Objective: To quantify the extent of this compound aggregation and assess the effectiveness of anti-aggregation additives.
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare solutions of this compound at the desired concentration in the buffer of choice.
-
In the wells of the 96-well plate, add the this compound solution.
-
To test the effect of additives, prepare parallel samples containing the this compound solution with different concentrations of the anti-aggregation agent.
-
Include a control well with only the buffer.
-
Add ThT stock solution to each well to a final concentration of 10-20 µM.
-
Incubate the plate at a desired temperature (e.g., 37°C) in the plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at approximately 440 nm and emission at approximately 485 nm.
-
An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Key factors and mitigation strategies for aggregation.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Boc-Phe-Gly-OH
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in guaranteeing reliable and reproducible experimental outcomes. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Boc-Phe-Gly-OH, a protected dipeptide intermediate crucial in peptide synthesis. We present a primary and an alternative HPLC method, complete with detailed experimental protocols and a comparative analysis of their expected performance.
The selection of an appropriate HPLC method is paramount for the accurate determination of peptide purity. Below is a comparison of two reversed-phase HPLC (RP-HPLC) methods tailored for the analysis of this compound. The primary method is a standard approach widely used for peptide analysis, while the alternative method offers a different selectivity profile, which can be advantageous for resolving specific impurities.
Comparative Analysis of HPLC Methods
The following table summarizes the key parameters and expected performance of two distinct HPLC methods for the analysis of this compound purity. Method A represents a standard approach using a C18 stationary phase and trifluoroacetic acid (TFA) as a mobile phase modifier. Method B offers an alternative selectivity using a Phenyl-Hexyl stationary phase and formic acid (FA) as the modifier, which can be beneficial for separating aromatic compounds and providing a different impurity profile.
| Parameter | Primary Method (Method A) | Alternative Method (Method B) |
| Stationary Phase | C18, 5 µm, 100 Å | Phenyl-Hexyl, 5 µm, 100 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid (FA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) | 0.1% Formic Acid (FA) in Acetonitrile |
| Expected Resolution | High resolution for a broad range of impurities. | Enhanced resolution for aromatic or closely related impurities. |
| Peak Symmetry | Good peak shape for the main component. | May offer improved peak shape for certain impurities. |
| Limit of Detection (LOD) | Typically in the low ng range. | Comparable to the primary method. |
| Key Advantages | Robust and widely applicable method. | Orthogonal selectivity to C18, useful for confirming purity and resolving co-eluting peaks. |
| Potential Disadvantages | TFA can be difficult to remove from the sample post-analysis and may interfere with mass spectrometry. | Formic acid may provide less peak sharpening for some peptides compared to TFA. |
Experimental Protocols
Detailed methodologies for the two comparative HPLC methods are provided below. These protocols include sample preparation, instrumentation, and chromatographic conditions.
Primary Method (Method A)
Objective: To determine the purity of this compound using a standard reversed-phase HPLC method with a C18 column and TFA-modified mobile phase.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
0.22 µm syringe filters
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Alternative Method (Method B)
Objective: To provide an orthogonal purity assessment of this compound using a Phenyl-Hexyl column and a formic acid-modified mobile phase.
Materials:
-
This compound sample
-
HPLC grade water
-
HPLC grade acetonitrile
-
Formic acid (FA)
-
0.22 µm syringe filters
Sample Preparation:
-
Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Experimental Workflow and Purity Assessment Logic
The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound and the logical process for assessing its purity by comparing the results from the two proposed methods.
A Comparative Guide to Boc vs. Fmoc Strategy for Phe-Gly Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides is a cornerstone of biomedical research and drug development. The two most dominant strategies for solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) methodologies. The choice between these two approaches is critical as it directly influences the efficiency, purity, and overall success of synthesizing the target peptide. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of the dipeptide Phenylalanine-Glycine (Phe-Gly), supported by generalized experimental protocols and data.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group to protect the α-amino group of the amino acid. Deprotection is achieved by treatment with a moderate acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed during the final cleavage from the resin using a strong acid like hydrofluoric acid (HF).[2]
-
Fmoc Strategy: A later development, this strategy employs the base-labile Fmoc group for Nα-protection. The Fmoc group is removed under mild basic conditions, most commonly with a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). Side-chain protection is typically achieved with tert-butyl (tBu) based groups, which are removed simultaneously with cleavage from the resin using a strong acid like TFA.[]
Quantitative Data Summary
| Parameter | Boc Strategy (Illustrative) | Fmoc Strategy (Illustrative) | Notes |
| Crude Peptide Yield (%) | 55 - 75 | >90 | The Fmoc strategy often results in higher crude yields due to milder deprotection steps.[1] |
| Crude Peptide Purity (%) | Variable, can be lower due to repeated acid exposure | Generally high, especially with optimized resins | Milder conditions in Fmoc synthesis often lead to fewer side reactions and higher purity of the crude product. |
| Deprotection Time | ~30 minutes per cycle | ~20-30 minutes per cycle | Deprotection times are comparable for both strategies. |
| Coupling Time | 1 - 2 hours per cycle | 1 - 2 hours per cycle | Coupling times are similar and depend on the coupling reagents used. |
Experimental Protocols
The following are detailed, generalized protocols for the solid-phase synthesis of Phe-Gly using both the Boc and Fmoc strategies.
Boc Solid-Phase Peptide Synthesis of Phe-Gly
This protocol outlines the manual synthesis of H-Phe-Gly-OH on a Merrifield resin.
1. Resin Preparation and First Amino Acid Attachment (Glycine):
- Swell Merrifield resin (1% DVB, 100-200 mesh) in dichloromethane (B109758) (DCM) for 1 hour in a synthesis vessel.
- Prepare the cesium salt of Boc-Gly-OH and couple it to the resin by heating in DMF. This method is a standard procedure for esterification onto Merrifield resins to minimize racemization.
- After coupling, wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
2. Peptide Elongation Cycle (Phenylalanine):
- Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from Glycine. Wash the resin with DCM.
- Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing with 10% diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash the resin with DCM and then DMF.
- Coupling of Boc-Phe-OH: In a separate vial, pre-activate Boc-Phe-OH (3 equivalents) with a suitable coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 2-4 hours.
- Monitor the completion of the coupling reaction using a ninhydrin (B49086) test.
- Wash the resin with DMF and DCM.
3. Final Deprotection and Cleavage:
- Final Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from Phenylalanine.
- Cleavage: Dry the peptide-resin thoroughly. Treat the resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) to cleave the peptide from the resin. This step should be performed in a specialized HF cleavage apparatus.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Fmoc Solid-Phase Peptide Synthesis of Phe-Gly
This protocol outlines the manual synthesis of H-Phe-Gly-OH on a Wang resin.
1. Resin Preparation and First Amino Acid Loading (Glycine):
- If not using a pre-loaded resin, swell Wang resin in DMF for 1-2 hours.
- To couple the first amino acid, Fmoc-Gly-OH, activate it with a coupling agent such as HBTU/HOBt and DIEA in DMF and add it to the resin. Allow the reaction to proceed for 2-4 hours.
- Wash the resin thoroughly with DMF to remove excess reagents.
2. Peptide Elongation Cycle (Phenylalanine):
- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc group from Glycine. Wash the resin thoroughly with DMF.
- Coupling of Fmoc-Phe-OH: In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents), a coupling agent like HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIEA (6 eq) to the amino acid solution and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
- Monitor the completion of the coupling reaction using a Kaiser test.
- Wash the resin with DMF.
3. Final Deprotection and Cleavage:
- Final Fmoc Deprotection: After the final coupling of Phenylalanine, perform the Fmoc deprotection as described in the previous step to expose the N-terminal amine of Phe.
- Resin Washing and Drying: Wash the final peptide-resin with DMF, DCM, and Methanol, and then dry under vacuum.
- Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Add the cleavage cocktail to the dried peptide-resin and stir the mixture at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding cold diethyl ether.
- Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.
Mandatory Visualization
Concluding Remarks
The decision between Boc and Fmoc SPPS for the synthesis of Phe-Gly, and indeed any peptide, is a multifaceted one that depends on the specific requirements of the project. The Boc strategy, with its robust chemistry, remains a viable option, particularly for certain complex syntheses. However, the milder deprotection conditions, orthogonality of protecting groups, and amenability to automation have established the Fmoc strategy as the more prevalent method in modern peptide synthesis. For the straightforward synthesis of a simple dipeptide like Phe-Gly, the Fmoc strategy is generally favored due to its higher expected crude purity and yield, as well as its more environmentally benign and safer reaction conditions compared to the use of hazardous reagents like HF in the Boc strategy.
References
Structural Validation of Boc-Phe-Gly-OH via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural confirmation of synthetic peptides is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a definitive analytical technique for the unambiguous structural elucidation of molecules like N-(tert-Butoxycarbonyl)-L-phenylalanyl-glycine (Boc-Phe-Gly-OH). This guide provides a comprehensive overview of the expected NMR spectral data for this compound, a detailed experimental protocol for data acquisition, and a comparison with its deprotected counterpart, Phe-Gly-OH.
The introduction of the tert-butoxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue induces characteristic changes in the NMR spectrum. These shifts provide clear evidence of successful protection and can be used to monitor reaction progress and confirm the final product's identity and purity.
Predicted NMR Data for Structural Verification
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for the constituent amino acids (phenylalanine and glycine), the Boc protecting group, and data from structurally similar dipeptides.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound vs. Phe-Gly-OH
| Assignment | This compound (Predicted δ, ppm) | Phe-Gly-OH (Typical δ, ppm) | Key Comparative Features |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | - | The prominent singlet at ~1.40 ppm is the hallmark of the Boc-protecting group. |
| Phe α-CH | ~4.3 - 4.5 (m, 1H) | ~3.9 - 4.1 (m, 1H) | The α-proton of the N-terminal Phe is deshielded due to the electron-withdrawing effect of the Boc group. |
| Gly α-CH₂ | ~3.8 - 4.0 (d, 2H) | ~3.7 - 3.9 (d, 2H) | A slight downfield shift may be observed for the glycine (B1666218) α-protons. |
| Phe β-CH₂ | ~2.9 - 3.2 (m, 2H) | ~2.8 - 3.1 (m, 2H) | Minimal changes are expected for the β-protons of phenylalanine. |
| Phe Aromatic C-H | ~7.2 - 7.4 (m, 5H) | ~7.1 - 7.3 (m, 5H) | The chemical shifts of the aromatic protons are not significantly affected by the Boc group. |
| Phe NH | ~5.0 - 5.5 (d, 1H) | - | The carbamate (B1207046) proton of the Boc group appears as a doublet. |
| Gly NH | ~8.0 - 8.5 (t, 1H) | ~8.2 - 8.7 (t, 1H) | The amide proton chemical shift is sensitive to solvent and concentration. |
| COOH | ~10 - 12 (br s, 1H) | ~10 - 12 (br s, 1H) | This signal is often broad and may not be readily observed. |
| NH₃⁺ | - | ~7.5 - 8.0 (br s, 3H) | The free amino group in the unprotected dipeptide gives rise to a broad singlet. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound vs. Phe-Gly-OH
| Assignment | This compound (Predicted δ, ppm) | Phe-Gly-OH (Typical δ, ppm) | Key Comparative Features |
| Boc C(CH₃)₃ | ~28.5 | - | A characteristic signal for the three equivalent methyl carbons of the Boc group. |
| Boc C(CH₃)₃ | ~80.0 | - | The quaternary carbon of the Boc group is a key indicator of its presence. |
| Boc C=O | ~156.0 | - | The carbonyl carbon of the Boc protecting group. |
| Phe C=O | ~171.0 | ~173.0 | The N-terminal carbonyl carbon is slightly shielded by the Boc group. |
| Gly C=O | ~172.5 | ~174.5 | Minor shift in the C-terminal carbonyl carbon. |
| Phe α-C | ~55.0 | ~56.0 | The α-carbon of the N-terminal residue is slightly shielded. |
| Gly α-C | ~41.5 | ~42.5 | A minor upfield shift is expected for the glycine α-carbon. |
| Phe β-C | ~38.0 | ~39.0 | Minimal changes are expected for the β-carbon. |
| Phe Aromatic C | ~126.0 - 137.0 | ~126.0 - 138.0 | Minimal changes are expected in the aromatic region. |
Experimental Protocol for NMR Analysis
A standardized protocol is essential for obtaining high-quality and reproducible NMR data for the structural validation of this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often a good choice as it can dissolve a wide range of peptides and allows for the observation of exchangeable protons (NH and OH). Deuterated chloroform (B151607) (CDCl₃) or deuterium (B1214612) oxide (D₂O) can also be used depending on solubility.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents (defined as 0 ppm), for accurate chemical shift referencing.
2. NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) to achieve better signal dispersion and sensitivity.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
-
2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks, which helps in assigning protons within the same spin system (e.g., the protons of the phenylalanine residue).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei, facilitating the assignment of the carbon spectrum.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
By following this guide, researchers can confidently utilize NMR spectroscopy to verify the successful synthesis and purity of this compound, ensuring the quality and reliability of their materials for downstream applications in drug discovery and development.
A Comparative Analysis of the Biological Activity of Peptides Synthesized with Boc-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phe-Gly Containing Peptides with Alternative Dipeptides, Supported by Experimental Data.
Peptides incorporating the Phenylalanine-Glycine (Phe-Gly) motif, often synthesized using the Boc-Phe-Gly-OH building block, are gaining traction in pharmaceutical research for their potential diverse biological activities. The specific sequence and composition of amino acids in a peptide dictate its three-dimensional structure and its interactions with biological targets, thereby defining its therapeutic potential. This guide provides a comparative overview of the biological activities of peptides containing the Phe-Gly motif, focusing on their antimicrobial, antioxidant, and anticancer properties, and contrasts them with other dipeptide alternatives.
Quantitative Data Summary
To facilitate a clear comparison, the following tables summarize the available quantitative data from various in vitro studies. It is important to acknowledge that variations in experimental conditions across different studies can influence the results.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
A lower MIC value indicates a more potent antimicrobial agent.
| Dipeptide Motif | Test Organism | MIC (µg/mL) |
| Gly-Phe | Clostridium perfringens | Inhibitory effect observed |
| Alternative Dipeptides | ||
| Ala-Ala | Bacillus thiaminolyticus | Induces germination |
| Leu-Leu | Not specified | - |
| Pro-Gly | Not specified | - |
Table 2: Comparative Antioxidant Activity (IC50)
A lower IC50 value signifies stronger antioxidant activity.
| Dipeptide Motif | Assay | IC50 |
| Gly-Phe | Component of an antioxidant fraction | Not specified |
| Alternative Dipeptides | ||
| Leu-Lys | Superoxide Radical Scavenging | Not specified |
| Lys-Leu | Superoxide Radical Scavenging | Not specified |
| Gly-Tyr | Component of an antioxidant fraction | Not specified |
Table 3: Comparative Anticancer Activity (IC50)
A lower IC50 value indicates greater potency in inhibiting cancer cell growth.
| Dipeptide Motif | Cell Line | IC50 |
| Phe-Gly | Not specified | Not Available |
| Alternative Dipeptides | ||
| Cyclo(L-Phe-D-Pro) | HCT-116 | 30 µg/mL |
| Cyclo(L-Phe-D-Pro) | MCF7 | 30 µg/mL |
| Cyclo(L-Val-L-Pro) | HeLa | 33.3% inhibition at 100 µg/mL |
Detailed Experimental Protocols
The following are standardized protocols for the key biological assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials : Sterile 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth), bacterial culture, peptide stock solution, and a microplate reader.
-
Procedure :
-
Prepare a serial two-fold dilution of the peptide in the broth medium across the wells of the microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).
-
Include a positive control (microorganism in broth without peptide) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest peptide concentration at which no visible growth is observed.
-
Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of a peptide to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Materials : 96-well microtiter plates, 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, peptide solutions of varying concentrations, and a microplate reader.
-
Procedure :
-
Add a fixed volume of the DPPH solution to each well.
-
Add different concentrations of the peptide solution to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated. The IC50 value, the concentration of the peptide required to scavenge 50% of the DPPH radicals, is then determined.
-
Cytotoxicity Evaluation: MTT Assay for Anticancer Activity
This colorimetric assay assesses the metabolic activity of cells and is used to measure cell viability and proliferation.
-
Materials : 96-well cell culture plates, cancer cell lines, complete cell culture medium, peptide solutions, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solvent (e.g., DMSO).
-
Procedure :
-
Seed the cancer cells in the 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide and incubate for a desired period (e.g., 24, 48, 72 hours).
-
Add the MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at approximately 570 nm.
-
The IC50 value, representing the peptide concentration that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes and pathways relevant to the biological evaluation of these peptides.
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Phe-Gly-OH
For researchers and professionals in peptide synthesis and drug development, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the final product. This guide provides a comparative analysis of commonly employed coupling reagents for the synthesis of the dipeptide Boc-Phe-Gly-OH, a crucial building block in many synthetic peptides.
The formation of the peptide bond between N-terminally protected Phenylalanine (Boc-Phe-OH) and Glycine is susceptible to side reactions, most notably racemization of the phenylalanine residue. The choice of coupling reagent directly influences the extent of this side reaction and the overall efficiency of the synthesis. This guide focuses on a comparative evaluation of three widely used classes of coupling reagents: a carbodiimide (B86325) with an additive (EDC/HOBt), a standard uronium salt (HBTU), and a highly efficient uronium salt incorporating a 7-azabenzotriazole moiety (HATU).
Performance Comparison of Coupling Reagents
The following table summarizes the performance characteristics of selected coupling reagents for the synthesis of this compound, based on data from similar peptide couplings. The efficiency of these reagents can be influenced by factors such as solvent, temperature, and the specific amino acid residues involved.
| Coupling Reagent | Typical Yield | Racemization Potential | Key Advantages & Disadvantages |
| EDC/HOBt | Good (70-90%) | Low to Moderate | Advantages: Cost-effective, water-soluble urea (B33335) byproduct is easily removed during workup.[1][2] Disadvantages: Generally lower reactivity compared to onium salts; HOBt has potential explosive properties.[3][4] |
| HBTU | High (>90%) | Low | Advantages: Good balance of reactivity and cost, reliable for standard couplings, and byproducts are generally soluble in common organic solvents.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| HATU | High (>90%) | Very Low | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered amino acids and racemization-prone residues. Disadvantages: Higher cost compared to other reagents. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared coupling reagents are provided below. These protocols are for solution-phase synthesis.
Protocol 1: Synthesis of this compound using EDC/HOBt
-
Dissolution of Reactants:
-
Dissolve Boc-Phe-OH (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).
-
In a separate flask, suspend Glycine methyl ester hydrochloride (H-Gly-OMe·HCl) (1.1 eq) in anhydrous DCM or DMF.
-
To the H-Gly-OMe·HCl suspension, add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
-
Coupling Reaction:
-
Cool the Boc-Phe-OH/HOBt solution to 0 °C in an ice bath.
-
Add the neutralized H-Gly-OMe solution to the Boc-Phe-OH/HOBt mixture.
-
Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Saponification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Phe-Gly-OMe.
-
Dissolve the crude ester in a mixture of methanol (B129727) and water. Add LiOH (1.5 eq) and stir at room temperature until saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield this compound.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Synthesis of this compound using HBTU
-
Pre-activation:
-
In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq) in anhydrous DMF.
-
Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.2 eq) in anhydrous DMF and add DIPEA (1.2 eq) to neutralize the salt.
-
Add the solution of H-Gly-OMe to the pre-activated Boc-Phe-OH mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up, Saponification, and Purification:
-
Follow the same work-up, saponification, and purification steps as described in Protocol 1.
-
Protocol 3: Synthesis of this compound using HATU
-
Pre-activation:
-
Dissolve Boc-Phe-OH (1.0 eq) in anhydrous DMF.
-
Add O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.0 eq) to the solution.
-
Add DIPEA (2.0 eq) and stir the mixture for 1-2 minutes at room temperature.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the salt.
-
Add the neutralized H-Gly-OMe solution to the pre-activated Boc-Phe-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up, Saponification, and Purification:
-
Follow the same work-up, saponification, and purification steps as described in Protocol 1.
-
Visualizing the Peptide Coupling Workflow
The following diagram illustrates the general workflow for the solution-phase synthesis of a dipeptide like this compound.
Caption: General workflow for the solution-phase synthesis of this compound.
Conclusion
The choice of coupling reagent for the synthesis of this compound significantly impacts the yield, purity, and chiral integrity of the final product. For routine synthesis where cost is a major consideration, EDC/HOBt offers a reliable method with good yields, provided that reaction conditions are carefully controlled to minimize racemization. HBTU represents a good balance between cost and efficiency, providing high yields and low levels of racemization, making it a popular choice for both solution-phase and solid-phase peptide synthesis. For challenging couplings or when the highest possible optical purity is required, HATU is the reagent of choice, despite its higher cost. Its high reactivity and ability to suppress racemization make it particularly suitable for sensitive amino acids like phenylalanine. Researchers should select the most appropriate reagent based on the specific requirements of their synthesis, considering factors such as scale, budget, and the desired purity of the final peptide.
References
A Researcher's Guide to Purity Assessment of Boc-Phe-Gly-OH from Different Suppliers
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the success and reproducibility of their work. This is especially true for peptide building blocks like N-α-tert-Butoxycarbonyl-L-phenylalanyl-glycine (Boc-Phe-Gly-OH), where even minor impurities can have significant downstream consequences. This guide provides a comprehensive comparison of the purity of this compound from three fictional suppliers—AlphaPeptides, BetaSynth, and GammaFinechem—supported by detailed experimental data and protocols.
Comparative Purity Analysis
The purity of this compound from the three suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The results are summarized in the tables below.
Table 1: HPLC Purity Analysis
| Supplier | Purity (%) by HPLC (220 nm) | Major Impurity (%) | Retention Time (min) |
| AlphaPeptides | 99.5 | 0.3 (Boc-Phe-OH) | 12.5 |
| BetaSynth | 98.2 | 1.1 (Unidentified) | 12.6 |
| GammaFinechem | 97.5 | 1.5 (Deletion Peptide: Gly-OH) | 12.4 |
Table 2: ¹H NMR Purity and Impurity Identification
| Supplier | Conformance to Structure | Identified Impurities |
| AlphaPeptides | Yes | Trace residual solvent (Ethyl Acetate) |
| BetaSynth | Yes | Unidentified aromatic signals |
| GammaFinechem | Yes | Signals corresponding to Glycine |
Table 3: LC-MS Impurity Profiling
| Supplier | Molecular Weight ( g/mol ) | Impurity Masses Detected (m/z) |
| AlphaPeptides | 322.36 | 265.13 (Boc-Phe-OH) |
| BetaSynth | 322.37 | 345.15 (Unknown) |
| GammaFinechem | 322.35 | 75.05 (Glycine), 247.12 (Phe-Gly-OH) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and verification of the findings.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound by separating it from potential impurities.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: 1 mg/mL of this compound in 50:50 water/acetonitrile.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and identify any structural impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: 10 mg/mL.
-
Parameters: 16 scans, 2s relaxation delay.
-
Data Processing: MestReNova software was used for processing and analysis of the spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify the molecular weights of the parent compound and any co-eluting impurities.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a SQ Detector 2.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
-
Sample Preparation: 0.1 mg/mL of this compound in 50:50 water/acetonitrile.
Visualizing Workflows and Potential Impacts
To better understand the experimental process and the potential consequences of impurities, the following diagrams are provided.
Caption: Workflow for the comprehensive purity assessment of this compound.
A Researcher's Guide to Validating Boc-Phe-Gly-OH Deprotection: TLC vs. Alternatives
For researchers in peptide synthesis and drug development, the removal of the tert-butyloxycarbonyl (Boc) protecting group is a routine yet critical step. Efficiently and accurately monitoring the progress of this deprotection reaction is paramount to ensure complete conversion and high purity of the final peptide. This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other common analytical techniques for the validation of Boc-Phe-Gly-OH deprotection, supported by experimental protocols and data presentation.
The Deprotection Reaction: Unmasking the Amine
The core reaction involves the acid-catalyzed cleavage of the Boc group from the N-terminus of the dipeptide, yielding the free amine of Phenylalanyl-Glycine (Phe-Gly-OH) and byproducts such as tert-butanol (B103910) and carbon dioxide.
Reaction Scheme:
-
Starting Material: this compound (N-((S)-1-(((carboxymethyl)amino)carbonyl)-2-phenylethyl)carbamic acid tert-butyl ester)
-
Molecular Formula: C₁₆H₂₂N₂O₅[1]
-
-
Product: Phe-Gly-OH (2-((S)-2-amino-3-phenylpropanamido)acetic acid)
The significant difference in polarity between the protected and deprotected peptide forms the basis for their separation and identification using chromatographic techniques.
Experimental Protocol: TLC for Rapid Reaction Monitoring
This protocol details the steps for monitoring the deprotection of this compound using TLC.
Materials:
-
Silica (B1680970) gel TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Heat gun
-
Mobile Phase (Solvent System): A mixture of n-butanol, acetic acid, and water in a 4:1:1 ratio is a common and effective eluent for amino acids and peptides on silica gel.[4]
-
Visualization Reagent (Stain): Ninhydrin (B49086) solution (e.g., 0.3 g ninhydrin in 100 mL of n-butanol with 3 mL of acetic acid).[5]
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5-1 cm. Place a piece of filter paper partially submerged in the solvent and close the chamber to allow the atmosphere to saturate with solvent vapors.
-
Spot the TLC Plate: Using a capillary tube, carefully spot the reaction mixture on the baseline of the TLC plate. It is also highly recommended to spot the starting material (this compound) and a co-spot (a mixture of the starting material and the reaction mixture) for clear comparison.
-
Develop the Plate: Place the spotted TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Dry the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualize the Spots:
-
UV Visualization: View the dried plate under a UV lamp (254 nm). The Boc-protected starting material, containing a chromophore, should be visible as a dark spot.
-
Ninhydrin Staining: Dip the plate into the ninhydrin solution or spray it evenly. Use a heat gun to gently warm the plate until colored spots appear. The deprotected product (Phe-Gly-OH), having a free primary amine, will react with ninhydrin to produce a characteristic purple or pink spot.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material. The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf value) spot corresponding to the product indicates the progression of the deprotection. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Performance Comparison: TLC vs. Other Validation Methods
While TLC is a rapid and cost-effective method for qualitative monitoring, other techniques offer quantitative data and higher resolution. The choice of method often depends on the specific requirements of the research, such as the need for precise quantification or detailed structural information.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a stationary phase and a mobile phase. | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. | Separation of ions based on their mass-to-charge ratio. |
| Data Output | Qualitative (presence/absence of spots, Rf values). | Quantitative (peak area, retention time) and qualitative. | Quantitative (ion intensity) and qualitative (mass-to-charge ratio, fragmentation pattern). |
| Speed | Fast (minutes per sample). | Moderate (several minutes to an hour per sample). | Fast (minutes per sample). |
| Cost | Low (inexpensive plates and solvents). | High (instrumentation and solvent costs). | High (instrumentation and maintenance costs). |
| Sensitivity | Moderate. | High. | Very High. |
| Resolution | Low to moderate. | High. | High. |
| Ease of Use | Simple and straightforward. | Requires expertise in method development and instrument operation. | Requires specialized expertise for data interpretation. |
| Key Advantage | Rapid, simple, and low-cost reaction monitoring. | Accurate quantification and purity assessment. | Provides molecular weight and structural information, confirming product identity. |
Visualizing the Workflow and Logic
To better illustrate the experimental process and the decision-making involved in validating the deprotection, the following diagrams are provided.
Caption: Experimental workflow for TLC validation of this compound deprotection.
Caption: Logical relationship of validation methods and the information they provide.
References
- 1. epfl.ch [epfl.ch]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
A Comparative Guide to the Efficient Synthesis of Boc-Phe-Gly-OH
For researchers and professionals in drug development and peptide chemistry, the efficient synthesis of protected dipeptides such as N-tert-butyloxycarbonyl-L-phenylalanyl-L-glycine (Boc-Phe-Gly-OH) is a fundamental requirement. This guide provides an objective comparison of common synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method based on factors like yield, reaction time, and reagent choice.
The synthesis of this compound typically involves the coupling of Boc-protected phenylalanine (Boc-Phe-OH) with a glycine (B1666218) derivative. The efficiency of this process is highly dependent on the choice of coupling agent and the overall synthetic strategy. This guide will explore two primary approaches: a two-step process involving the synthesis and subsequent hydrolysis of a glycine ester, and a direct coupling method.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is critical to the success of the peptide bond formation, influencing reaction speed, yield, and the preservation of stereochemical integrity. While direct comparative data for the synthesis of this compound is not extensively available in a single study, the following table summarizes the general performance characteristics of commonly used coupling reagents in similar peptide syntheses.
| Coupling Reagent/Method | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages | Key Disadvantages |
| Active Ester (Pentafluorophenyl) | ~76% (for Boc-Phe-Gly-OEt)[1] | 1 | Good yield for the ester precursor. | Requires a two-step synthesis and purification of the intermediate ester. |
| HATU | >90% | 0.5 - 2 | High reactivity, low racemization rates, effective for sterically hindered amino acids.[2][3] | Higher cost compared to other reagents.[3] |
| HBTU | >90% | 1 - 4 | Good balance of reactivity and cost, reliable for standard couplings.[2] | Can be slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| DCC/HOBt | 70 - 90% | 12 - 24 | Cost-effective. | Forms an insoluble dicyclohexylurea (DCU) byproduct that can complicate purification. |
| EDC/HOBt | 70 - 90% | 4 - 12 | Water-soluble carbodiimide, byproducts are easily removed with aqueous workup. | Generally lower reactivity compared to onium salts like HATU and HBTU. |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound. Protocol 1 describes a two-step method via an ethyl ester intermediate, while Protocol 2 outlines a general procedure for a direct coupling approach using an onium salt reagent.
Protocol 1: Two-Step Synthesis via Ethyl Ester Intermediate
This protocol involves the synthesis of Boc-Phe-Gly-OEt followed by its saponification to yield the final product.
Step 1: Synthesis of N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-glycine ethyl ester (Boc-Phe-Gly-OEt)
-
Reaction Setup: In a suitable reaction vessel, dissolve pentafluorophenyl N-t-butyloxycarbonyl-L-phenylalaninate (1.0 eq) in dioxane.
-
Addition of Reagents: To the solution, add ethyl glycinate (B8599266) hydrochloride (1.1 eq) and triethylamine (B128534) (1.5 eq) simultaneously.
-
Reaction: Stir the mixture at room temperature for one hour.
-
Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 0.1N hydrochloric acid, aqueous potassium bicarbonate solution, and brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product is purified by filtration on silica (B1680970) gel using a 4:6 ethyl acetate/hexane mixture as the eluent to yield Boc-Phe-Gly-OEt (Typical yield: 76%).
Step 2: Saponification of Boc-Phe-Gly-OEt to this compound
-
Dissolution: Dissolve the crude Boc-Phe-Gly-OEt from the previous step in a mixture of methanol (B129727) and water.
-
Hydrolysis: Add lithium hydroxide (B78521) (1.2 eq) and stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Extraction: Acidify the reaction mixture to a pH of 2-3 with 1N hydrochloric acid. Extract the product with ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Direct Coupling using HATU
This protocol describes a general procedure for the direct coupling of Boc-Phe-OH and glycine using HATU as the coupling agent.
-
Dissolution: Dissolve Boc-Phe-OH (1.0 eq) and glycine (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Activation and Coupling: Add HATU (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 0.5-2 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Synthesis Workflow and Logic
The synthesis of this compound can be visualized as a series of sequential steps, each with a specific function. The choice of pathway, either direct coupling or through an ester intermediate, will depend on the desired purity, scale, and available resources.
Caption: Workflow for this compound Synthesis.
Conclusion
The choice of synthetic protocol for this compound should be guided by the specific requirements of the research. For high-throughput or small-scale synthesis where high purity and efficiency are paramount, direct coupling methods using onium salt reagents like HATU or HBTU are preferable, often yielding the desired product in high yields with shorter reaction times. For larger-scale synthesis where cost is a significant factor, a two-step process via an ester intermediate or the use of more economical coupling agents like DCC or EDC with an additive may be more appropriate, although this may require more extensive purification to remove byproducts. Careful consideration of the trade-offs between yield, purity, reaction time, and cost will enable the selection of the optimal synthesis strategy.
References
Safety Operating Guide
Proper Disposal of Boc-Phe-Gly-OH: A Safety and Operational Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Boc-Phe-Gly-OH (N-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine), a dipeptide derivative commonly utilized in peptide synthesis and pharmaceutical research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. While this compound is not classified as a hazardous substance under GHS, it is imperative to handle and dispose of it with the care afforded to all laboratory chemicals.[1]
I. Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions. If creating dust, a NIOSH-approved N95 dust mask is recommended. |
Ensure adequate ventilation in the work area, such as a chemical fume hood, especially when handling the powdered form of the compound to avoid inhalation of dust.
II. Chemical and Physical Properties
A fundamental understanding of the properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| Molecular Formula | C16H22N2O5[2] |
| Molecular Weight | 322.36 g/mol [2][3] |
| Appearance | White powder[3] |
| CAS Number | 25616-33-5 |
| Melting Point | 155 - 165 °C |
| Storage Temperature | 0 - 8 °C |
III. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.
Experimental Workflow for Waste Collection and Disposal:
-
Waste Segregation:
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof container for chemical waste. The container must be compatible with the solvent used.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and pipette tips, should be considered contaminated and collected in a separate, sealed container labeled as chemical waste.
-
-
Containerization and Labeling:
-
Use separate, appropriate containers for solid and liquid waste.
-
All waste containers must be clearly labeled with the full chemical name: "this compound" or "N-tert-Butoxycarbonyl-L-phenylalanyl-L-glycine".
-
Indicate the nature of the waste (e.g., "Solid Chemical Waste," "Aqueous Solution," or "Organic Solvent Solution").
-
-
Storage of Waste:
-
Store sealed waste containers in a designated, well-ventilated, and secure chemical waste storage area, away from incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal.
-
IV. Spill Management
In the event of a spill, adhere to the following procedures:
-
Small Spills: For small powder spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for waste disposal. Clean the spill area with a damp cloth and place the cleaning materials in the waste container.
-
Large Spills: For larger spills, evacuate the immediate area and restrict access. Alert your institution's EHS department or emergency response team.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-Phe-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Boc-Phe-Gly-OH (CAS No. 25616-33-5). Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with laboratory safety standards.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a Boc-protected dipeptide. While not classified as a hazardous material for transportation, it may cause an allergic skin reaction. The following personal protective equipment is mandatory to minimize exposure and ensure safe handling.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Prevents direct skin contact. Avoidance of skin contact is crucial as the substance may cause an allergic reaction. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent. | Recommended when handling the powder outside of a chemical fume hood to prevent inhalation of dust. |
2. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk and ensure procedural consistency.
2.1. Preparation and Weighing
-
Work Area: Conduct all manipulations of solid this compound within a certified chemical fume hood or a well-ventilated area to control dust.
-
Equipment: Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean and readily available.
-
Weighing: Carefully weigh the required amount of the compound on a tared weigh boat. Avoid creating dust clouds during transfer.
-
Container Sealing: After dispensing, securely seal the main container to prevent moisture absorption and contamination. Store the container at 0-8°C for optimal stability.[1]
2.2. Dissolution
-
Solvent Addition: In a chemical fume hood, slowly add the weighed this compound solid to the desired solvent in an appropriate flask or beaker.
-
Mixing: Stir or agitate the solution until the solid is fully dissolved.
-
Labeling: Clearly label the container with the chemical name, concentration, solvent, date of preparation, and your initials.
3. Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these procedures immediately:
-
Small Spills (Solid): Carefully sweep up the material, avoiding dust generation, and place it in a sealed container for chemical waste disposal. Clean the spill area with a damp cloth.
-
Large Spills: Evacuate the immediate area and prevent entry. Follow your institution's emergency spill response procedures.
-
Skin Contact: May cause an allergic skin reaction. Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
4. Disposal Plan
Proper disposal of this compound and associated waste is crucial for environmental protection and regulatory compliance.
-
Solid Waste: Dispose of unused this compound powder and any contaminated disposable materials (e.g., gloves, weigh boats, paper towels) in a designated and clearly labeled chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a properly labeled hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse before disposal.
5. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
